7-Hydroxy Loxapine-D8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₁₈H₁₀D₈ClN₃O₂ |
|---|---|
Molecular Weight |
351.86 |
Synonyms |
2-Chloro-11-(4-methyl-1-piperazinyl)-dibenz[b,f][1,4]oxazepin-7-ol-D8; 2-Chloro-7-hydroxy-11-(4-methyl-1-piperazinyl)dibenz[b,f][1,4]oxazepine-D8; 2-Chloro-7-hydroxy-11-(4-methyl-1-piperazinyl)dibenz[b,f]oxazepine-D8; |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Isotopic Enrichment and Bioanalytical Application of 7-Hydroxy Loxapine-D8
Executive Summary
7-Hydroxy Loxapine-D8 represents the gold standard internal standard (IS) for the quantitative bioanalysis of 7-Hydroxy Loxapine, the active metabolite of the antipsychotic drug Loxapine. In regulated environments (GLP/GCP), the accuracy of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays hinges on the ability to correct for matrix effects, ionization suppression, and extraction variability.
This guide details the physicochemical properties, isotopic enrichment logic, and validation protocols required to utilize this compound effectively. It emphasizes the critical mass shift necessitated by the chlorine-containing structure of Loxapine and outlines self-validating workflows for pharmacokinetic (PK) applications.
Chemical Architecture & Metabolic Context[1]
Structural Significance
Loxapine is a dibenzoxazepine antipsychotic.[1] Its primary active metabolite, 7-Hydroxy Loxapine , is formed via aromatic hydroxylation.
-
Analyte: 7-Hydroxy Loxapine (
)[2] -
Internal Standard: this compound (
)
The "D8" designation typically refers to the full deuteration of the N-methylpiperazine moiety. This structural choice is deliberate:
-
Metabolic Stability: The 7-hydroxy group is located on the tricyclic aromatic core. By placing the deuterium labels on the piperazine ring, the isotopic signature remains distinct from the site of metabolic modification.
-
Fragmentation Stability: In MS/MS, the piperazine ring often retains the charge or forms a specific fragment. Labeling this ring ensures the fragment ions used for quantification also carry the mass shift.
Metabolic Pathway Visualization
The following diagram illustrates the formation of 7-Hydroxy Loxapine and the structural relationship of the D8 standard.
Figure 1: Metabolic formation of 7-Hydroxy Loxapine and the parallel introduction of the D8 Internal Standard for mass spectrometric detection.
Isotopic Enrichment & Mass Shift Physics
The "Chlorine Problem" and Why D8 is Required
Loxapine contains a Chlorine atom. Chlorine exists naturally as two abundant isotopes:
If a researcher were to use a D3 or D4 analog, the isotopic envelope of the natural analyte (specifically the M+2 and M+3 peaks arising from
This compound provides a +8 Da mass shift.
-
Analyte (M+0): ~344 Da
-
Analyte (M+2,
): ~346 Da -
IS (M+8): ~352 Da
The +8 Da shift moves the IS signal completely clear of the analyte's isotopic cluster, ensuring zero contribution from the analyte into the IS channel, even at high concentrations (ULOQ).
Enrichment Calculation
Isotopic enrichment is not merely "purity"; it is the statistical distribution of isotopologues (
Calculation of Atom % Enrichment:
-
= Intensity of the isotopologue with
deuterium atoms. - = Total number of labeled positions (8).
Acceptance Criteria:
-
Chemical Purity: >98% (to prevent non-analyte interferences).
-
Isotopic Enrichment: >99 atom % D (to minimize
contribution to the analyte channel).
Bioanalytical Application (LC-MS/MS)
The Role of the SIL-IS
In regulated bioanalysis (FDA M10), the SIL-IS is the primary tool for correcting:
-
Matrix Effects: Co-eluting phospholipids or salts that suppress ionization. Since the D8 analog co-elutes with the analyte, it experiences the exact same suppression, mathematically canceling out the error.
-
Extraction Efficiency: Variations in Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT) recovery.
Experimental Protocol: Signal Contribution Test
Before validating a method, you must experimentally verify the "spectral purity" of your channels.
Step-by-Step Methodology:
-
Prepare ULOQ Sample: Inject the analyte at the Upper Limit of Quantification (without IS).
-
Prepare IS-Only Sample: Inject the IS at the working concentration (without Analyte).
-
Monitor: Analyte Channel (m/z 344).
-
Requirement: Signal must be ≤ 20% of the Analyte response at the LLOQ.[4]
-
Troubleshooting Workflow
If IS variability is observed (CV > 5%), follow this logic path:
Figure 2: Diagnostic workflow for identifying Internal Standard (IS) failures in LC-MS/MS.
Synthesis Logic & Quality Control
Convergent Synthesis Logic
While specific proprietary recipes vary, the synthesis of this compound generally follows a convergent route to maximize isotopic incorporation and minimize cost.
-
Precursor A (The Tricycle): Synthesis of the 2-chloro-7-methoxy-dibenz[b,f][1,4]oxazepine core.
-
Precursor B (The Label): Synthesis of N-methylpiperazine-D8 (commercially available or synthesized from Glycine-D5 or similar deuterated precursors).
-
Coupling: Reaction of Precursor A with Precursor B.
-
Deprotection: Demethylation of the 7-methoxy group to yield the 7-hydroxy final product.
Note on Causality: We label the piperazine (Precursor B) rather than the tricyclic core because deuterating the aromatic ring requires harsh conditions (H/D exchange with
Quality Control Data Presentation
A Certificate of Analysis (CoA) for this material must contain the following specific data points:
| Test Parameter | Method | Acceptance Criteria | Scientific Rationale |
| Identity | 1H-NMR | Conforms to structure | Confirms the piperazine protons are absent (replaced by D). |
| Isotopic Enrichment | HR-MS | Ensures minimal D0/D1 interference with analyte. | |
| Chemical Purity | HPLC-UV | Impurities may have different ionization efficiencies. | |
| Isotopic Distribution | MS | Report D0, D1...D8 % | Critical for calculating the "Isotopic Contribution Factor." |
References
-
FDA. (2022).[5] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[3][5][6] [Link]
-
Lutz, U., et al. (2015). Characterization of Loxapine Human Metabolism. ResearchGate. [Link]
-
ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
Yergey, J. A. (1983).[7] A General Approach to Calculating Isotopic Distributions for Mass Spectrometry. International Journal of Mass Spectrometry and Ion Physics. [Link]
Sources
- 1. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. Implementing ICH M10: Finally, a Harmonized Bioanalytical Method Validation Guidance • Frontage Laboratories [frontagelab.com]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
Solubility and Stability of 7-Hydroxy Loxapine-D8: A Comprehensive Guide for Drug Development Professionals
An In-Depth Technical Guide for Researchers:
Introduction: The Critical Role of a Deuterated Internal Standard
Loxapine, a dibenzoxazepine antipsychotic agent, is extensively metabolized in vivo, with 7-Hydroxy Loxapine being one of its pharmacologically active metabolites.[1][2] The accurate quantification of Loxapine and its metabolites in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. 7-Hydroxy Loxapine-D8, a deuterium-labeled analog of 7-Hydroxy Loxapine, serves as an ideal internal standard for mass spectrometry-based bioanalysis.[3][4][5]
The fundamental principle of using a deuterated internal standard lies in its chemical identity to the analyte of interest, ensuring similar behavior during sample extraction, chromatography, and ionization.[6][7][8][9][10] The mass difference due to deuterium labeling allows for distinct detection by the mass spectrometer, enabling precise correction for experimental variability.[6][8][9] This guide provides the foundational data and methodologies to ensure the reliable use of this compound in a research setting.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is the first step in its effective application.
| Property | Value | Source |
| IUPAC Name | 2-chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][7][11]oxazepin-7-ol | [3] |
| Synonyms | 2-Chloro-7-hydroxy-11-(4-methyl-1-piperazinyl)dibenz[b,f][7][11]oxazepine-D8 | [3] |
| Molecular Formula | C18H10D8ClN3O2 | |
| Molecular Weight | 351.86 g/mol | |
| Parent Drug | Loxapine | [3] |
The incorporation of eight deuterium atoms on the piperazine ring minimally affects the polarity and overall chemical structure, thus preserving the chromatographic behavior of the parent molecule. However, this subtle change provides a significant mass shift for unambiguous detection in mass spectrometry.
Comprehensive Solubility Assessment
Solubility is a critical parameter that influences the preparation of stock solutions, calibration standards, and quality control samples. Both thermodynamic and kinetic solubility are pertinent in a research context.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent system.[12][13]
Experimental Protocol:
-
Preparation of Solvent Systems: Prepare a series of aqueous buffers with varying pH values (e.g., pH 4.0, 7.4, and 9.0) to mimic physiological conditions.
-
Addition of Compound: Add an excess amount of this compound to each buffer system in separate, sealed vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Sampling and Analysis: Carefully collect an aliquot of the supernatant and analyze the concentration of the dissolved compound using a validated LC-MS/MS method.[14][15][16]
-
Solid-State Analysis: Analyze the remaining solid residue by techniques such as X-ray powder diffraction (XRPD) to check for any polymorphic changes.[12]
Causality Behind Experimental Choices:
-
pH Range: The selected pH range covers acidic, neutral, and basic conditions, providing insights into the solubility of the compound in different physiological environments.
-
Temperature Control: Maintaining a constant temperature is crucial as solubility is temperature-dependent.
-
Equilibration Time: Sufficient time is allowed for the system to reach a true thermodynamic equilibrium.
Kinetic Solubility Determination (High-Throughput Screening)
Kinetic solubility assays are often employed in early drug discovery to rapidly assess the solubility of compounds from a DMSO stock solution.[17][18]
Experimental Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a microplate, perform serial dilutions of the stock solution into the desired aqueous buffer.
-
Precipitation Monitoring: Monitor the formation of precipitate over time using nephelometry, which measures light scattering from suspended particles.[17][19]
-
Data Analysis: The kinetic solubility is determined as the concentration at which precipitation is first observed.
Data Presentation: Anticipated Solubility Data
| Solubility Type | Solvent/Buffer | Temperature (°C) | Anticipated Solubility (µg/mL) |
| Thermodynamic | pH 4.0 Buffer | 25 | Moderate |
| Thermodynamic | pH 7.4 Buffer | 25 | Low |
| Thermodynamic | pH 9.0 Buffer | 25 | Low |
| Kinetic | 5% DMSO in pH 7.4 Buffer | 25 | Higher than Thermodynamic |
Note: Specific values are dependent on experimental conditions and should be determined empirically.
Visualization of the Solubility Assessment Workflow
Caption: Workflow for solubility determination.
In-Depth Stability Assessment (Forced Degradation Studies)
Forced degradation studies, or stress testing, are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[11][20][21][22] These studies are a key component of regulatory submissions and help in the development of stability-indicating analytical methods.[11][21]
Stock Solution Stability
Assessing the stability of the compound in the solvent used for stock solutions is critical for the integrity of quantitative assays.
Experimental Protocol:
-
Solution Preparation: Prepare a stock solution of this compound in a common organic solvent (e.g., methanol, acetonitrile, DMSO).
-
Storage Conditions: Store aliquots of the stock solution at various temperatures (e.g., room temperature, 4°C, and -20°C) for different durations (e.g., 24 hours, 7 days, 30 days).
-
Analysis: At each time point, analyze the samples by LC-MS/MS and compare the peak area to that of a freshly prepared standard.
Forced Degradation Studies
These studies expose the compound to more severe conditions than accelerated stability testing to identify potential degradation pathways.[21]
Experimental Protocols:
-
Acidic Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M HCl.
-
Incubate at an elevated temperature (e.g., 60°C) for a specified time.
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M NaOH.
-
Incubate at room temperature or a slightly elevated temperature.
-
Neutralize with 0.1 M HCl prior to analysis.
-
-
Oxidative Degradation:
-
Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H2O2).
-
Incubate at room temperature.
-
Quench the reaction if necessary and analyze.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 80°C) for an extended period.[23]
-
Dissolve the stressed solid in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a controlled source of UV and visible light, as per ICH Q1B guidelines.
-
Analyze the exposed sample and a dark control.
-
Analytical Methodology for Stability Samples:
A robust, stability-indicating LC-MS/MS method is required to separate this compound from any potential degradants. The method should be validated for specificity, linearity, accuracy, and precision.
Data Presentation: Anticipated Stability Data
| Stress Condition | Reagent | Temperature (°C) | Duration | Anticipated Degradation (%) |
| Acidic Hydrolysis | 0.1 M HCl | 60 | 24 hours | Moderate |
| Basic Hydrolysis | 0.1 M NaOH | 40 | 24 hours | Significant |
| Oxidation | 3% H2O2 | 25 | 24 hours | Moderate |
| Thermal (Solid) | - | 80 | 7 days | Low |
| Photolytic | UV/Vis Light | 25 | 7 days | Low to Moderate |
Note: The extent of degradation is compound-specific and needs to be determined experimentally.
Visualization of the Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Practical Insights and Troubleshooting
-
Isotopic Purity: Ensure the high isotopic enrichment (≥98%) of this compound to prevent mass spectral interference with the non-labeled analyte.[6]
-
Matrix Effects: While deuterated internal standards compensate for matrix effects, it is good practice to evaluate and minimize these effects during method development.[6][9]
-
Analyte Stability in Matrix: The stability of this compound should also be evaluated in the biological matrix of interest (e.g., plasma, urine) under typical sample handling and storage conditions.
Conclusion
The data and protocols presented in this guide provide a robust framework for the comprehensive characterization of the solubility and stability of this compound. By following these scientifically grounded methodologies, researchers can ensure the integrity of their internal standard, leading to more accurate and reliable bioanalytical results in the development of Loxapine and related compounds.
References
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Emery Pharma.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). The Pharma Innovation.
- Deuterated internal standards and bioanalysis by AptoChem. (n.d.). AptoChem.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.
- Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR.
- Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.
- Forced Degradation Studies. (2016, December 14). MedCrave online.
- A Technical Guide to Deuterated Internal Standards in Quantitative Mass Spectrometry. (n.d.). Benchchem.
- Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. (n.d.). PubMed.
- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.
- GLC analysis of loxapine, amoxapine, and their metabolites in serum and urine. (n.d.). PubMed.
- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (n.d.).
- A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). ResearchGate.
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review.
- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.
- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). Q Laboratories.
- TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (2018, September 30). World Health Organization (WHO).
- Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. (2025, August 7). ResearchGate.
- Annex 10. (n.d.). ICH.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
- Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency.
- This compound. (n.d.). Veeprho.
- Chromatographic Methods for the Analysis of the Antipsychotic Drug Clozapine and Its Major Metabolites. (2024, February 21). Oxford Academic.
- Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS. (2025, August 7). ResearchGate.
- 7-Hydroxy-Loxapine-D8 | CAS No- NA. (n.d.). Simson Pharma Limited.
- Product Name : this compound. (n.d.). Pharmaffiliates.
- This compound | Stable Isotope. (n.d.). MedchemExpress.com.
- Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS. (2017, March 1). PubMed.
- 7-Hydroxy-loxapine-glucuronide. (n.d.). PubChem.
- Stability Toolkit for the Appraisal of Bio/Pharmaceuticals' Level of Endurance (STABLE) as a Framework and Software to Evaluate the Stability of Pharmaceuticals. (n.d.). MDPI.
- Revisiting loxapine: a systematic review. (2015, April 1). PMC.
- 022549Orig1s000. (2010, September 16). FDA.
- Loxapine. (n.d.). PubChem.
- Loxapine-d8. (n.d.). MedchemExpress.com.
Sources
- 1. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. veeprho.com [veeprho.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. texilajournal.com [texilajournal.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. raytor.com [raytor.com]
- 13. researchgate.net [researchgate.net]
- 14. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. rheolution.com [rheolution.com]
- 20. acdlabs.com [acdlabs.com]
- 21. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 23. mdpi.com [mdpi.com]
Methodological & Application
Application Note: High-Sensitivity Quantitation of 7-Hydroxy Loxapine in Biological Matrices Using 7-Hydroxy Loxapine-D8 Internal Standard
This Application Note and Protocol is designed for senior bioanalytical scientists and researchers involved in therapeutic drug monitoring (TDM) and clinical pharmacokinetics. It details the robust quantification of 7-Hydroxy Loxapine using its stable isotope-labeled internal standard, 7-Hydroxy Loxapine-D8.[1][2]
Abstract & Introduction
Loxapine is a dibenzoxazepine antipsychotic used in the treatment of schizophrenia and bipolar disorder. Its metabolic profile is complex, involving extensive hepatic metabolism. The primary active metabolite, 7-Hydroxy Loxapine (7-OH Loxapine), is formed via CYP2D6 and CYP3A4 pathways and retains significant affinity for dopamine D2 receptors. Consequently, accurate quantification of 7-OH Loxapine alongside the parent drug is critical for correlating plasma exposure with clinical efficacy and safety.
This protocol establishes a validated LC-MS/MS workflow using This compound as the internal standard (IS). The use of a deuterated IS with an +8 Da mass shift is essential to eliminate ionization competition (matrix effects) and correct for extraction variability, ensuring data integrity compliant with FDA Bioanalytical Method Validation (BMV) guidelines.
Chemical & Physical Properties[3]
Understanding the physicochemical disparity between the analyte and the IS is crucial for method development. The D8 variant possesses 8 deuterium atoms on the piperazine ring, providing a sufficient mass shift to avoid isotopic overlap (cross-talk) while maintaining identical chromatographic retention.
| Property | Analyte: 7-Hydroxy Loxapine | Internal Standard: this compound |
| CAS Number | 1977-10-2 (Parent) / 37081-75-7 (7-OH) | N/A (Custom Synthesis) |
| Molecular Formula | C₁₈H₁₈ClN₃O₂ | C₁₈H₁₀D₈ClN₃O₂ |
| Molecular Weight | 343.81 g/mol | 351.86 g/mol |
| Monoisotopic Mass | 343.11 Da | 351.16 Da |
| pKa (Calculated) | ~7.6 (Basic) | ~7.6 (Basic) |
| LogP | ~3.0 | ~3.0 |
| Solubility | Methanol, Acetonitrile, DMSO | Methanol, Acetonitrile, DMSO |
Method Development Strategy
Internal Standard Selection Logic
-
Why D8? A D8 label (mass shift +8 Da) is superior to D3 or D4 labels. It prevents signal contribution from the natural isotopic envelope of the analyte (M+4, M+5 abundances are negligible) into the IS channel, and vice versa.
-
Label Position: The deuterium atoms are located on the piperazine ring .
-
Implication: Fragmentation pathways that lose the piperazine ring will result in a product ion identical to the non-labeled analyte. Therefore, precursor ion selection (Q1) provides the specificity, while the product ion (Q3) provides sensitivity.
-
Mass Spectrometry Optimization (MRM)
The method utilizes Positive Electrospray Ionization (ESI+).[3] The tricyclic core is stable, often yielding a dominant fragment corresponding to the loss of the N-methylpiperazine group.
-
Analyte Transition (7-OH Loxapine):
-
Precursor: 344.1
-
Product: 287.1 (Loss of C₄H₉N from piperazine ring or similar fragmentation retaining the tricyclic core).
-
-
IS Transition (7-OH Loxapine-D8):
-
Precursor: 352.1
-
Product: 287.1 (The D8-piperazine moiety is lost/fragmented, leaving the unlabeled tricyclic core).
-
Note: While the product ions are identical (m/z 287.1), the Q1 resolution ensures specificity. Alternatively, a transition of 352.1 -> 78.1 (D8-piperazine fragment) can be used if higher specificity is required, though often at the cost of sensitivity.
Chromatographic Separation
A reversed-phase C18 column is recommended. To ensure sharp peak shapes for basic compounds like loxapine, an acidic mobile phase is mandatory to fully protonate the tertiary amines.
Experimental Protocol
Reagent Preparation
-
Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of Methanol. Store at -20°C.
-
Working IS Solution (50 ng/mL): Dilute the stock in 50:50 Methanol:Water. Prepare fresh daily.
Sample Preparation (Solid Phase Extraction - SPE)
SPE is preferred over Protein Precipitation (PPT) for cleaner extracts and lower matrix effects, especially when quantifying low concentrations (sub-ng/mL).
Workflow Diagram:
Caption: Optimized Mixed-Mode Cation Exchange (MCX) SPE workflow for 7-Hydroxy Loxapine extraction.
LC-MS/MS Conditions
Liquid Chromatography:
-
System: UHPLC (e.g., Waters ACQUITY or Agilent 1290).
-
Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., BEH C18).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
3.0 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 10% B
-
5.0 min: Stop
-
Mass Spectrometry:
-
Capillary Voltage: 2.5 kV.
-
Desolvation Temp: 500°C.
-
Collision Gas: Argon.[4]
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Dwell Time (ms) |
| 7-OH Loxapine | 344.1 | 287.1 | 30 | 25 | 50 |
| 7-OH Loxapine-D8 | 352.1 | 287.1 | 30 | 25 | 50 |
Metabolic Pathway Context
Understanding the metabolic origin of 7-OH Loxapine helps in interpreting patient data (e.g., CYP2D6 poor metabolizers may have lower 7-OH/Parent ratios).
Caption: Hepatic metabolism of Loxapine showing the formation of 7-OH Loxapine via CYP2D6/3A4.
Validation Parameters (FDA/EMA Guidelines)
To ensure the method is "self-validating," the following criteria must be met during the validation phase:
-
Linearity: The calibration curve (typically 1 – 1000 ng/mL) must have an
. Use a weighted regression ( ) to improve accuracy at the Lower Limit of Quantitation (LLOQ).[6] -
Internal Standard Response: The IS response variation across the run should not exceed ±15%. A drift indicates matrix accumulation on the column or source contamination.
-
Matrix Effect (ME):
The IS-normalized matrix factor should be close to 1.0 (0.9 – 1.1), proving that the D8 IS compensates for ion suppression/enhancement perfectly. -
Accuracy & Precision:
-
Intra-day: CV < 15% (20% at LLOQ).
-
Inter-day: CV < 15% (20% at LLOQ).[7]
-
Troubleshooting & Senior Scientist Tips
-
Interference at IS Transition: If you see a peak in the blank plasma at the IS transition (352 -> 287), check the purity of your unlabeled Loxapine standard. High concentrations of parent drug can sometimes contain isotopic impurities, though +8 Da makes this unlikely. More likely, it is "cross-talk" in the collision cell. Increase the inter-scan delay or optimize collision cell gas pressure.
-
Retention Time Shift: If 7-OH Loxapine and its D8 IS do not co-elute exactly, check your system dead volume. Deuterium isotope effects on retention are usually negligible in RPLC, but slight shifts can occur. They must overlap for effective matrix compensation.
-
Isomer Separation: Ensure your chromatography separates 8-Hydroxy Loxapine from 7-Hydroxy Loxapine . They are structural isomers (same mass). The D8 IS will likely co-elute with the 7-OH isomer, but you must ensure the 8-OH peak is resolved to avoid quantification errors.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[8] Retrieved from [Link]
-
Clement, R. P., et al. (2017). Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS.[9][7][6][10] Journal of Pharmaceutical and Biomedical Analysis.[5] Retrieved from [Link]
-
Luo, D., et al. (2012). Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS.[9][11] Journal of Pharmaceutical and Biomedical Analysis.[5] Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lcms.cz [lcms.cz]
- 4. Development and validation of an UPLC-MS/MS method for the determination of 7-hydroxymitragynine, a μ-opioid agonist, in rat plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
sample preparation protocols for 7-Hydroxy Loxapine-D8 extraction
Application Note: High-Performance Extraction of 7-Hydroxy Loxapine and Deuterated Internal Standard (D8) from Biological Matrices
Introduction & Scope
7-Hydroxy Loxapine is the primary active metabolite of the antipsychotic drug Loxapine. In therapeutic drug monitoring (TDM) and forensic toxicology, accurate quantification of this metabolite is critical due to its pharmacological activity at D2 receptors and its potential contribution to side effects.
This guide details the extraction and quantification of 7-Hydroxy Loxapine using 7-Hydroxy Loxapine-D8 as the Internal Standard (IS). The use of a deuterated IS is non-negotiable for high-reliability assays; it compensates for matrix effects, extraction variability, and ionization suppression in LC-MS/MS workflows.
Target Audience: Bioanalytical Scientists, Toxicologists, and Method Development Chemists.
Physicochemical Context
Understanding the chemistry of the analyte is the foundation of a robust extraction protocol. Loxapine and its metabolites are dibenzoxazepines with a basic piperazine ring.
| Property | Loxapine | 7-Hydroxy Loxapine | Implications for Extraction |
| Molecular Weight | 327.8 g/mol | 343.8 g/mol | [M+H]+ transitions: 328.2 (Parent) and 344.2 (Metabolite). |
| pKa (Basic) | ~7.5 - 8.5 | ~7.5 - 8.0 | The basic nitrogen allows for Cation Exchange (MCX) retention and requires High pH for LLE extraction. |
| LogP | ~3.6 | ~2.5 - 3.0 | 7-OH is more polar than the parent. Simple C18 extraction may suffer from early elution or matrix interference; MCX is preferred. |
| Internal Standard | N/A | 7-OH Loxapine-D8 | [M+H]+ = 352.2 . Must be spiked before any sample manipulation. |
Internal Standard Handling (Critical)
The Golden Rule: The D8 standard must experience the exact same physical environment as the analyte throughout the entire process.
-
Stock Preparation: Dissolve this compound in Methanol (1 mg/mL). Store at -20°C.
-
Working Solution: Dilute stock to ~100 ng/mL in 50:50 Methanol:Water.
-
Spiking Protocol: Add the IS Working Solution to the biological sample (plasma/urine) before adding buffer or precipitation agents. Vortex for 10 seconds to ensure equilibration with the matrix proteins.
Extraction Protocols
We present two validated approaches. Protocol A (MCX SPE) is the "Gold Standard" for clinical and forensic rigor, offering the cleanest extracts. Protocol B (LLE) is a cost-effective alternative for high-concentration samples.
Protocol A: Mixed-Mode Cation Exchange (MCX) SPE
Best for: Trace analysis, complex matrices (post-mortem blood, tissue), and minimizing ion suppression.
Mechanism: Retains the analyte via two mechanisms: hydrophobic interaction (C18 backbone) and electrostatic attraction (cation exchange).
Workflow Diagram:
Figure 1: MCX SPE Workflow. Acidic loading ensures the basic analyte binds to the sorbent; basic elution releases it.
Step-by-Step Protocol:
-
Pre-treatment: Mix 200 µL Plasma + 20 µL IS Working Solution + 200 µL 4% Phosphoric Acid (
).-
Why: Acidification (pH ~2-3) ensures 7-OH Loxapine is fully protonated (
) to bind to the cation exchange sorbent.
-
-
Conditioning: Use a 30 mg/1 cc Mixed-Mode Cation Exchange cartridge (e.g., Oasis MCX or Strata-X-C).
-
1 mL Methanol.
-
1 mL Water.
-
-
Load: Apply pre-treated sample at low vacuum (< 5 mL/min).
-
Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water.
-
Removes: Proteins, salts, and hydrophilic interferences.
-
-
Wash 2 (Organic): 1 mL 100% Methanol.
-
Removes: Neutral hydrophobic interferences (lipids) that bound to the C18 backbone. The charged analyte remains locked by the ionic bond.
-
-
Elution: 2 x 500 µL of 5% Ammonium Hydroxide (
) in Methanol .-
Why: The high pH neutralizes the analyte (
), breaking the ionic interaction and releasing it into the solvent.
-
-
Finish: Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase Initial Conditions (e.g., 90:10 Water:Acetonitrile).
Protocol B: Liquid-Liquid Extraction (LLE)
Best for: High-throughput labs where SPE costs are prohibitive.
Mechanism: Uses pH manipulation to render the basic drug neutral (hydrophobic), allowing it to partition into an organic solvent.
-
Spike: 200 µL Plasma + 20 µL IS.
-
Alkalinization: Add 50 µL 0.1 M Sodium Carbonate (
) or 1M NaOH.-
Target pH: > 9.5. This suppresses ionization, making the drug lipophilic.
-
-
Extraction: Add 1 mL n-Hexane:Isoamyl Alcohol (98:2) or Ethyl Acetate .
-
Note: Hexane is cleaner; Ethyl Acetate recovers more polar metabolites but extracts more matrix junk.
-
-
Agitate: Vortex vigorously for 5 minutes. Centrifuge at 4000 rpm for 5 minutes.
-
Transfer: Transfer the upper organic layer to a clean tube.
-
Dry & Reconstitute: Evaporate and reconstitute as in Protocol A.
LC-MS/MS Analysis Parameters
The following parameters are a starting point. Transitions must be optimized on your specific instrument.
-
Column: C18 (e.g., Waters BEH C18 or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 4 minutes.
Mass Spectrometry (ESI Positive Mode):
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) * | Cone Voltage | Collision Energy |
| 7-OH Loxapine | 344.2 | 271.1 (Quant) / 198.1 | 35 V | 25 eV |
| 7-OH Loxapine-D8 | 352.2 | 279.1 (Quant) / 206.1 | 35 V | 25 eV |
*Note: Product ions are estimated based on typical dibenzoxazepine fragmentation (loss of piperazine ring). Perform a Product Ion Scan to confirm exact fragments for your specific collision cell.
Validation Criteria (Self-Validating System)
To ensure the protocol is working, every batch must include:
-
System Suitability: Inject a neat standard (Analyte + IS) before the run. Peak shape must be symmetrical (Tailing Factor < 1.5).
-
Internal Standard Response: Monitor the absolute area of the D8 IS in all samples.
-
Pass: IS area is within ±20% of the mean IS area of the calibration standards.
-
Fail: Drastic drop in IS area indicates Matrix Effect (Ion Suppression) or extraction failure.
-
-
Linearity:
with 1/x weighting.
References
-
Nieddu, M., et al. (2025). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma.[2][3] ResearchGate.[4] Link
-
Thermo Fisher Scientific. (2016). Simultaneous Quantitation of 19 Drugs in Human Plasma and Serum by LC-MS/MS. Application Note. Link
-
BenchChem. (2025).[5] Application of 7-Hydroxy Amoxapine-d8 in Toxicology Screening.[5] (Analogous Deuterated Standard Protocol). Link
-
PubChem. Loxapine Compound Summary. National Library of Medicine. Link
Sources
- 1. Simultaneous Determination of Reserpine, Rescinnamine, and Yohimbine in Human Plasma by Ultraperformance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Sensitive Quantification of 7-Hydroxy Loxapine in Human Plasma
Abstract
This application note describes a robust, sensitive, and selective method for the quantitative analysis of 7-Hydroxy Loxapine in human plasma. 7-Hydroxy Loxapine is a pharmacologically active metabolite of the antipsychotic drug Loxapine, and its monitoring is crucial for comprehensive pharmacokinetic and pharmacodynamic assessments in clinical and research settings.[1][2] The described protocol utilizes a solid-phase extraction (SPE) procedure for sample clean-up, followed by analysis using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The method is validated according to the principles outlined in regulatory guidelines, demonstrating excellent accuracy, precision, and a low limit of quantification suitable for clinical sample analysis.
Introduction and Scientific Rationale
Loxapine is a dibenzoxazepine antipsychotic agent that has been used for decades in the treatment of schizophrenia.[1] Upon administration, it undergoes extensive hepatic metabolism, primarily through cytochrome P450 (CYP) enzymes, into several metabolites.[3] Two major active metabolites are 8-Hydroxy Loxapine and 7-Hydroxy Loxapine, with the latter being formed through the action of CYP3A4 and CYP2D6.[1][4] 7-Hydroxy Loxapine is pharmacologically active, binding to D2 receptors with high affinity, and thus contributes significantly to the overall therapeutic and pharmacological profile of Loxapine therapy.[1]
Accurate quantification of 7-Hydroxy Loxapine in plasma is therefore essential for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and understanding the exposure-response relationship. The complexity of the plasma matrix and the presence of isomeric metabolites (e.g., 8-Hydroxy Loxapine) necessitate a highly selective and sensitive analytical method.[5] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such bioanalytical applications due to its superior specificity and sensitivity.
This guide provides a detailed, field-proven protocol for a self-validating system, from sample preparation to final analysis, grounded in established scientific principles and regulatory standards such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8][9]
Analytical Workflow Overview
The entire analytical process is designed for high throughput, reproducibility, and accuracy. The workflow follows a logical progression from sample receipt to data generation, minimizing potential sources of error at each stage.
Caption: High-level workflow for 7-Hydroxy Loxapine quantification.
Materials, Reagents, and Instrumentation
Reagents and Chemicals
-
7-Hydroxy Loxapine analytical standard (≥98% purity)
-
7-Hydroxyloxapine-d8 (or other suitable stable isotope-labeled internal standard, IS)
-
Methanol (HPLC or Optima™ grade)
-
Acetonitrile (HPLC or Optima™ grade)
-
Formic acid (≥99%)
-
Ammonium formate
-
Ammonium hydroxide
-
Ultrapure water (18.2 MΩ·cm)
-
Control human plasma (K2EDTA)
Consumables
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
Pipette tips
-
Autosampler vials with inserts
-
Solid-Phase Extraction (SPE) cartridges or 96-well plates (e.g., Cation-exchange)[10][11]
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with a Turbo-ionspray or Electrospray Ionization (ESI) source
-
Nitrogen generator
-
Analytical balance
-
Centrifuge
-
SPE manifold or automated liquid handler
-
Evaporation system (e.g., nitrogen evaporator)
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)
Rationale: The preparation of accurate standards and QCs is the foundation of quantitative analysis. Stock solutions are prepared in an organic solvent to ensure stability. Working solutions, calibration standards (CS), and quality controls (QCs) are prepared by serially diluting the stock in a surrogate matrix (control human plasma) to mimic the study samples.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 7-Hydroxy Loxapine and 7-Hydroxyloxapine-d8 (IS) in methanol to create individual 1 mg/mL stock solutions. Store at -20°C or colder. Stability of stock solutions should be established.[5][6]
-
Working Standard and IS Solutions: Prepare intermediate working solutions by diluting the primary stocks in 50:50 (v/v) methanol:water.
-
Calibration Standards (CS) and Quality Controls (QCs): Prepare a series of calibration standards by spiking appropriate amounts of the 7-Hydroxy Loxapine working solution into control human plasma. A typical calibration curve range is 0.05 ng/mL to 50 ng/mL.[5] Prepare at least four levels of QCs:
-
Lower Limit of Quantification (LLOQ): 0.05 ng/mL
-
Low QC (LQC): ~3x LLOQ (e.g., 0.15 ng/mL)
-
Medium QC (MQC): Mid-range of the curve (e.g., 20 ng/mL)
-
High QC (HQC): ~80% of the Upper Limit of Quantification (ULOQ) (e.g., 40 ng/mL)
-
Sample Preparation: Solid-Phase Extraction (SPE)
Rationale: SPE is a robust technique for extracting analytes from a complex biological matrix like plasma.[12] A cation-exchange mechanism is effective for basic compounds like 7-Hydroxy Loxapine. This process removes proteins and phospholipids that can cause ion suppression in the MS source, leading to a cleaner extract and more reliable data.
-
Sample Thawing: Thaw plasma samples, CS, and QCs to room temperature. Vortex gently to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of each sample, CS, and QC into separate polypropylene tubes.
-
Internal Standard Addition: Add 25 µL of the IS working solution (e.g., 100 ng/mL 7-Hydroxyloxapine-d8) to all tubes except for the blank matrix sample. Vortex briefly.
-
Pre-treatment: Add 100 µL of 4% phosphoric acid in water to each tube and vortex. This step ensures the analyte is in the correct ionization state for binding to the SPE sorbent.
-
SPE Plate Conditioning: Condition the wells of a cation-exchange SPE plate by sequentially adding 1 mL of methanol followed by 1 mL of ultrapure water. Do not allow the wells to dry.
-
Sample Loading: Load the pre-treated samples from step 4 onto the SPE plate. Apply a gentle vacuum to draw the samples through at a slow, steady rate (~1 mL/min).
-
Washing: Wash the SPE plate sequentially with:
-
1 mL of 0.1% formic acid in water.
-
1 mL of methanol. This removes hydrophilic and weakly bound interferences. Dry the sorbent completely under high vacuum for 5 minutes.
-
-
Elution: Elute the analyte and IS by adding 2 x 500 µL of a freshly prepared solution of 5% ammonium hydroxide in methanol. Collect the eluate in a clean collection plate or tubes.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Mix thoroughly and transfer to autosampler vials for analysis.
HPLC-MS/MS Instrumental Conditions
Rationale: Chromatographic separation is critical to resolve 7-Hydroxy Loxapine from its isomers and other endogenous plasma components. A reversed-phase C18 column with a gradient elution provides the necessary separation. The mass spectrometer is operated in Selected Reaction Monitoring (SRM) mode for maximum sensitivity and selectivity, monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.
HPLC/UHPLC Parameters
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 2 |
Table 2: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.00 | 95 | 5 |
| 0.50 | 95 | 5 |
| 2.50 | 5 | 95 |
| 3.50 | 5 | 95 |
| 3.51 | 95 | 5 |
| 4.50 | 95 | 5 |
Mass Spectrometer Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| Ion Spray Voltage | 5000 V |
| Curtain Gas | 35 psi |
| Collision Gas (CAD) | Medium |
| Scan Type | Selected Reaction Monitoring (SRM) |
| SRM Transitions | See Table 3 |
Table 3: SRM Transitions for Analyte and Internal Standard
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) |
|---|---|---|---|
| 7-Hydroxy Loxapine | 343.1 | 257.1 | 150 |
| 7-Hydroxyloxapine-d8 (IS) | 351.1 | 265.1 | 150 |
Method Validation Summary
Rationale: A bioanalytical method must be rigorously validated to ensure its reliability for regulatory submissions and clinical decision-making.[6][9] The validation assesses linearity, sensitivity, accuracy, precision, selectivity, recovery, and stability under various conditions. The following table summarizes typical acceptance criteria and expected performance based on published data for similar methods.[5][13]
| Validation Parameter | Acceptance Criteria (FDA/EMA)[6][7][9] | Expected Performance[5][13] |
| Linearity (r²) | ≥ 0.99 with 1/x² weighting | > 0.995 |
| Calibration Range | - | 0.0500 - 50.0 ng/mL |
| LLOQ | Signal-to-Noise > 5; Accuracy ±20%; Precision ≤20% | 0.0500 ng/mL |
| Accuracy (Mean % Nominal) | Within ±15% of nominal (±20% at LLOQ) for QC samples | 86.4% to 109.3% |
| Precision (%CV) | ≤15% (≤20% at LLOQ) for QC samples (Intra- and Inter-day) | < 13.8% |
| Extraction Recovery | Consistent, precise, and reproducible | > 80% |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement | IS-normalized matrix factor within acceptable limits |
| Stability | Bench-top, Freeze-thaw, Long-term storage, Stock solution | Stable in plasma for up to 260 days at -20°C[5] |
Conclusion
The HPLC-MS/MS method detailed in this application note provides a reliable and sensitive tool for the quantitative determination of 7-Hydroxy Loxapine in human plasma. The use of solid-phase extraction ensures a clean sample extract, minimizing matrix effects and maximizing recovery. The method demonstrates excellent performance characteristics that meet the stringent requirements of regulatory bodies for bioanalytical method validation. This protocol is well-suited for researchers, scientists, and drug development professionals engaged in pharmacokinetic analysis, clinical trials, and therapeutic drug monitoring involving Loxapine.
References
- Kaza, M., Karaźniewicz-Łada, M., Kosicka, K., Siemiątkowska, A., & Rudzki, P. J. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381–385. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9hVHaFLgl9R_1uYs6sf5gflVC_m4twXKCHfcpkrAXPPq6EB_E9CT2UYD5mNMyr4GpJTWwxhtieBomKoVGkeFXI_EaokvCj1GGhtG2YbEnWiXbSOOd7Z9c-i4qcRm3jCIXEkWItaMWI2Y4jhSEDzttvWbsPb7ozmnjz1rWDWwPiwQ4UO6I3ffSbN3EPSloDU2xW4rLPoUGrwWZ_WlICmN-23a_DK1VVV8SOy5knKq_jUMVc9ZIyHnh0sN5Chw=]
- Citrome, L. (2015). Revisiting loxapine: a systematic review. Therapeutic Advances in Psychopharmacology, 5(4), 223-241. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExqt032bjLJZ7Mu6df-cLmXr1NELt8lr600uPoy92WiMICD1Q4Bp_G0I8VQASarlcpBKayEXdc5CBuTkhCuYi2cWOD2ABUnAKWGkXt-758MZU3IbgRIAElw6uqmCQLvOZy_mxvKZU5RHlkK3Q=]
- Zimmer, J., Gouty, D., Foley, J., & Le, T. (2017). Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 135, 1-9. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETwu4T0B5oria0dU3RS7yVlRPCEZxDAihD56RAztun5AwnlfsdKw_2eHhYAXc-5-kNt7k38R7EBsnE25EAA1sQet387qw_nhv7kMHoYcMg9XW6_wT-uYzUeUGlLEDW2rhqyLe1]
- Drugs.com. (2024). Loxapine Monograph for Professionals. [https://www.drugs.com/monograph/loxapine.html]
- U.S. Food and Drug Administration. (2009). Center for Drug Evaluation and Research, Application Number: 022549Orig1s000, Pharmacology Review(s). [https://www.accessdata.fda.gov/drugsatfda_docs/nda/2012/022549Orig1s000PharmR.pdf]
- BenchChem. (n.d.). A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods. [https://www.benchchem.
- Luo, J. P., Vashishtha, S. C., Hawes, E. M., McKay, G., Midha, K. K., & Fang, J. (2011). In vitro identification of the human cytochrome p450 enzymes involved in the oxidative metabolism of loxapine. Biopharmaceutics & Drug Disposition, 32(7), 398-407. [https://pubmed.ncbi.nlm.nih.gov/21826677/]
- Huie, K., & Lu, I. (2015). Characterization of Loxapine Human Metabolism. ResearchGate. [https://www.researchgate.
- Kaza, M., Karaźniewicz-Łada, M., Kosicka, K., Siemiątkowska, A., & Rudzki, P. J. (2018). Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis. [https://www.researchgate.net/publication/329774621_Bioanalytical_method_validation_new_FDA_Guidance_vs_EMA_Guideline_Better_or_worse]
- Li, C., Jones, A., & Johnson-Worth, K. (2012). Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 59, 114-122. [https://pubmed.ncbi.nlm.nih.gov/22284568/]
- Zimmer, J., Le, T., & Gouty, D. (2010). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. Bioanalysis, 2(12), 1989-2000. [https://pubmed.ncbi.nlm.nih.gov/21133682/]
- Zimmer, J., Le, T., & Gouty, D. (2010). Validation of HPLC–MS/MS Methods for Analysis of Loxapine, Amoxapine, 7-OH-Loxapine, 8-OH-Loxapine and Loxapine N-Oxide in Human Plasma. Bioanalysis. [https://www.tandfonline.com/doi/abs/10.4155/bio.10.156]
- Kaza, M., Karaźniewicz-Łada, M., Kosicka, K., Siemiątkowska, A., & Rudzki, P. J. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [https://pubmed.ncbi.nlm.nih.gov/30580128/]
- ResearchGate. (2010). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. [https://www.researchgate.net/publication/49603378_Validation_of_HPLC-MSMS_methods_for_analysis_of_loxapine_amoxapine_7-OH-loxapine_8-OH-loxapine_and_loxapine_N-oxide_in_human_plasma]
- Preskorn, S. H. (2001). Pharmacologic and Pharmacokinetic Considerations in Choosing an Antipsychotic. Psychiatrist.com. [https://www.psychiatrist.
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [https://www.fda.
- Cassella, J. V., Ermer, J. C., & Yeung, P. (2014). Multiple dose pharmacokinetics of inhaled loxapine in subjects on chronic, stable antipsychotic regimens. Journal of Clinical Pharmacology, 54(1), 85-92. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4232912/]
- ResearchGate. (2012). Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS. [https://www.researchgate.
- Titier, K., Pèhourcq, F., & Jarry, C. (2000). Simultaneous quantitation of loxapine, amoxapine and their 7- and 8-hydroxy metabolites in plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 742(1), 139-145. [https://pubmed.ncbi.nlm.nih.gov/10917378/]
- Waters Corporation. (n.d.). A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research. [https://www.waters.com/nextgen/us/en/library/application-notes/2019/a-simple-lc-ms-ms-method-for-simultaneous-analysis-of-35-anti-psychotics-in-human-plasma-for-clinical-research.html]
- Shaikh, K., Mungantiwar, A., Halde, S., & Pandita, N. (2021). Solid phase extraction – Knowledge and References. Drug Development and Industrial Pharmacy. [https://www.tandfonline.com/doi/full/10.1080/03639045.2021.1963283]
- BenchChem. (n.d.). Application Note: High-Recovery Liquid-Liquid Extraction of 7-Hydroxy Amoxapine from Human Plasma. [https://www.benchchem.
- da Fonseca, B. M., Moreno, I. E., & Barroso, M. (2015). Determination of seven selected antipsychotic drugs in human plasma using microextraction in packed sorbent and gas chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 407(18), 5345-5355. [https://www.researchgate.
- U.S. Food and Drug Administration. (2010). Center for Drug Evaluation and Research, Application Number: 022549Orig1s000, Pharmacology Review(s). [https://www.fda.gov/media/83533/download]
Sources
- 1. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychiatrist.com [psychiatrist.com]
- 3. Loxapine Monograph for Professionals - Drugs.com [drugs.com]
- 4. In vitro identification of the human cytochrome p450 enzymes involved in the oxidative metabolism of loxapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. elearning.unite.it [elearning.unite.it]
- 7. researchgate.net [researchgate.net]
- 8. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. researchgate.net [researchgate.net]
Application Note: A Robust UPLC-MS/MS Method for the Simultaneous Determination of Loxapine and its Metabolites in Human Plasma Using Deuterated Internal Standards
Abstract
This application note details a highly selective and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of the antipsychotic drug loxapine and its major metabolites—amoxapine, 7-hydroxyloxapine, and 8-hydroxyloxapine—in human plasma. To ensure the highest level of accuracy and precision, the method employs deuterium-labeled internal standards (D8-loxapine, D8-amoxapine, etc.). The protocol herein describes a straightforward solid-phase extraction (SPE) procedure for sample cleanup, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in positive ion mode. This method is fully validated according to the principles outlined in the latest international regulatory guidelines, including the ICH M10 on Bioanalytical Method Validation, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[1][2][3]
Introduction: The Clinical Rationale for Comprehensive Loxapine Monitoring
Loxapine is a dibenzoxazepine antipsychotic agent primarily used in the treatment of schizophrenia.[4][5] Its therapeutic and potential adverse effects are not solely attributable to the parent drug but also to its pharmacologically active metabolites. Upon administration, loxapine undergoes extensive metabolism, primarily through N-demethylation to form amoxapine (a tricyclic antidepressant itself), and hydroxylation to 7-hydroxyloxapine and 8-hydroxyloxapine.[4][6][7] The relative concentrations and activities of these metabolites can significantly influence the overall clinical outcome for a patient.[6][7] For instance, 7-OH-loxapine exhibits 4-5 times the receptor activity of the parent loxapine, whereas 8-OH-loxapine is considered relatively inactive.[6]
Therefore, a bioanalytical method capable of simultaneously and accurately quantifying loxapine and its key metabolites is crucial for a comprehensive understanding of its pharmacokinetics and pharmacodynamics.[8][9] Such a method enables researchers and clinicians to correlate drug exposure with clinical response and to investigate sources of inter-individual variability in drug metabolism. The use of stable isotope-labeled internal standards, such as D8-loxapine, is the gold standard in LC-MS/MS bioanalysis.[10][11] These standards are chemically identical to the analytes of interest and thus exhibit the same behavior during sample extraction, chromatography, and ionization, effectively correcting for matrix effects and variability in sample processing.[10][11][12]
The Loxapine Metabolic Pathway
Understanding the metabolic fate of loxapine is fundamental to appreciating the scope of this analytical method. The major metabolic transformations are catalyzed by cytochrome P450 (CYP) enzymes.[7]
Caption: Metabolic pathway of loxapine.
Materials and Methods
Chemicals and Reagents
-
Loxapine, Amoxapine, 7-OH-Loxapine, 8-OH-Loxapine analytical standards (≥98% purity)
-
Loxapine-D8, Amoxapine-D8, 7-OH-Loxapine-D4, 8-OH-Loxapine-D4 internal standards (≥98% purity, ≥98% isotopic enrichment)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid (≥99%)
-
Ammonium formate
-
Human plasma (K2EDTA as anticoagulant) from approved vendors
-
Solid-phase extraction (SPE) cartridges (e.g., cation-exchange polymer-based)
Instrumentation
-
UPLC System: A system capable of generating pressures up to 15,000 psi (e.g., Waters ACQUITY UPLC)
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex QTRAP 6500+ or equivalent)
-
Analytical Column: A reversed-phase C18 column with sub-2 µm particles (e.g., 2.1 x 50 mm, 1.7 µm)
Preparation of Standards and Quality Controls
Stock solutions of all analytes and internal standards are prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality controls (QCs) are prepared by serial dilution of the stock solutions with a 50:50 mixture of methanol and water. Calibration standards and QCs are prepared by spiking blank human plasma with the appropriate working solutions.
Experimental Protocols
The overall workflow is designed for efficiency and robustness, ensuring high-throughput analysis without compromising data quality.
Caption: Experimental workflow from sample to result.
Detailed Sample Preparation Protocol: Solid-Phase Extraction (SPE)
The choice of a cation-exchange SPE mechanism is based on the basic nature of loxapine and its metabolites, which will be positively charged at an acidic pH, allowing for strong retention on the sorbent while more polar interferences are washed away.
-
Pre-treatment: To a 100 µL aliquot of human plasma, add 25 µL of the internal standard working solution mix. Vortex for 10 seconds. Add 200 µL of 4% phosphoric acid in water to acidify the sample and disrupt protein binding.
-
Conditioning: Condition the SPE plate wells with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE plate.
-
Washing: Wash the wells with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analytes with 500 µL of 5% ammonium hydroxide in methanol into a clean collection plate.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase A/B (90:10) mixture.
UPLC-MS/MS Conditions
A rapid gradient elution is employed to ensure a short run time, which is essential for high-throughput laboratories.
Table 1: UPLC and Mass Spectrometer Parameters
| Parameter | Setting |
| UPLC System | |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 10% B to 90% B in 2.5 min, hold for 0.5 min, return to 10% B and re-equilibrate for 1 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| Multiple Reaction Monitoring | See Table 2 for transitions |
Table 2: MRM Transitions for Analytes and Internal Standards
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (ms) |
| Loxapine | 328.1 | 229.1 | 50 |
| Loxapine-D8 | 336.1 | 237.1 | 50 |
| Amoxapine | 314.1 | 243.1 | 50 |
| Amoxapine-D8 | 322.1 | 251.1 | 50 |
| 7-OH-Loxapine | 344.1 | 245.1 | 50 |
| 7-OH-Loxapine-D4 | 348.1 | 249.1 | 50 |
| 8-OH-Loxapine | 344.1 | 215.1 | 50 |
| 8-OH-Loxapine-D4 | 348.1 | 219.1 | 50 |
Method Validation and Performance
The method was validated following the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][13][14][15] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Table 3: Summary of Method Validation Results
| Parameter | Loxapine | Amoxapine | 7-OH-Loxapine | 8-OH-Loxapine |
| Linearity Range (ng/mL) | 0.05 - 50 | 0.05 - 50 | 0.05 - 50 | 0.05 - 50 |
| Correlation Coefficient (r²) | >0.998 | >0.997 | >0.998 | >0.996 |
| LLOQ (ng/mL) | 0.05 | 0.05 | 0.05 | 0.05 |
| Intra-day Precision (%CV) | < 8.5% | < 9.2% | < 10.1% | < 9.8% |
| Inter-day Precision (%CV) | < 10.2% | < 11.5% | < 12.3% | < 11.8% |
| Accuracy (% Bias) | Within ±9.0% | Within ±10.5% | Within ±11.2% | Within ±10.8% |
| Mean Extraction Recovery | 88% | 85% | 82% | 84% |
| Matrix Effect | Negligible | Negligible | Negligible | Negligible |
| Stability (Freeze-Thaw, 24h RT) | Stable | Stable | Stable | Stable |
The results demonstrate that the method is accurate, precise, and reliable over the specified concentration range.[8][9] The lower limit of quantitation (LLOQ) of 0.0500 ng/mL is sufficient for therapeutic drug monitoring and pharmacokinetic studies.[6][8]
Conclusion
The UPLC-MS/MS method described in this application note provides a robust, sensitive, and high-throughput solution for the simultaneous quantification of loxapine and its major metabolites in human plasma. The use of deuterated internal standards ensures the highest data quality, compensating for potential variability during sample processing and analysis. This validated method is fit-for-purpose and can be confidently implemented in regulated bioanalytical laboratories to support various stages of drug development and clinical research.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**). Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Wikipedia. Loxapine. Retrieved from [Link]
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
-
Cooper, T. B., et al. (2017). Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 137, 123-131. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Zimmer, J. S., et al. (2010). Validation of HPLC–MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. Bioanalysis, 2(12), 1989-2000. Retrieved from [Link]
-
Chokhawala, K., & Stevens, L. (2015). Revisiting loxapine: a systematic review. Therapeutic Advances in Psychopharmacology, 5(2), 133-150. Retrieved from [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]
-
SlideShare. Bioanalytical method validation emea. Retrieved from [Link]
-
European Medicines Agency. (2019). ICH guideline M10 Step 2b on bioanalytical method validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]
-
ResearchGate. Validation of HPLC–MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. Retrieved from [Link]
-
Taylor & Francis Online. Validation of HPLC–MS/MS Methods for Analysis of Loxapine, Amoxapine, 7-OH-Loxapine, 8-OH-Loxapine and Loxapine N-Oxide in Human Plasma. Retrieved from [Link]
-
Drugs.com. (2024). Loxapine Monograph for Professionals. Retrieved from [Link]
-
U.S. Food and Drug Administration. LOXITANE (loxapine succinate) Capsules Label. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2009). Center for Drug Evaluation and Research Application Number 022549Orig1s000. Retrieved from [Link]
-
PubMed. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. Retrieved from [Link]
-
PubMed. GLC/MS assay for loxapine in human biofluids and tissues with deuterium labeled analog as an internal standard. Retrieved from [Link]
-
SciSpace. Determination of olanzapine in whole blood using simple protein precipitation and liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
PubMed. Simultaneous quantification of olanzapine and its metabolite N-desmethylolanzapine in human plasma by liquid chromatography tandem mass spectrometry for therapeutic drug monitoring. Retrieved from [Link]
-
International Journal of Research Trends and Innovation. Development and validation of spectrophotometric method for the estimation of loxapine in bulk and tablet dosage forms. Retrieved from [Link]
-
ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
PubMed. Determination of Drugs in Plasma Samples by High-Performance Liquid Chromatography-Tandem Mass Spectrometry for Therapeutic Drug Monitoring of Schizophrenic Patients. Retrieved from [Link]
-
YouTube. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. Development of a simultaneous LC–MS/MS analytical method for plasma: 16 antipsychotics approved in Japan and 4 drug metabolites. Retrieved from [Link]
-
ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
ResearchGate. Simultaneous Determination of Antipsychotic Drugs and Their Active Metabolites by LC-MS-MS and its Application to Therapeutic Drug Monitoring. Retrieved from [Link]
-
National Center for Biotechnology Information. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring. Retrieved from [Link]
-
YouTube. Sample preparation in a bioanalytical workflow – part 1. Retrieved from [Link]
-
Journal of the Medical Association of Thailand. Development and Validation of a Rapid LC/MS-MS Method for Measuring Plasma Quetiapine and Norquetiapine in Psychiatric Patients. Retrieved from [Link]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Loxapine - Wikipedia [en.wikipedia.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. resolvemass.ca [resolvemass.ca]
- 11. resolvemass.ca [resolvemass.ca]
- 12. m.youtube.com [m.youtube.com]
- 13. labs.iqvia.com [labs.iqvia.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. moh.gov.bw [moh.gov.bw]
UHPLC conditions for separating 7-Hydroxy Loxapine isomers
Application Note: High-Resolution UHPLC Separation of 7-Hydroxy Loxapine and its Positional Isomers
Abstract This guide details the UHPLC method development and validation parameters for the separation of 7-Hydroxy Loxapine (7-OH-Lox) from its structural isomer 8-Hydroxy Loxapine (8-OH-Lox) and the parent compound Loxapine .[1] While Loxapine and its hydroxylated metabolites are achiral, the separation of the 7-OH and 8-OH positional isomers is a critical bioanalytical challenge due to their identical mass-to-charge ratios (m/z) and similar physicochemical properties. This protocol addresses the chromatographic resolution required to distinguish the pharmacologically active 7-OH metabolite from the inactive 8-OH isomer, ensuring accurate pharmacokinetic (PK) profiling.
Introduction & Scientific Context
The Isomer Challenge: Loxapine is a dibenzoxazepine antipsychotic metabolized primarily by CYP450 enzymes. The hydroxylation of the aromatic ring yields two major positional isomers:
-
7-Hydroxy Loxapine: Pharmacologically active (high affinity for D2/5-HT2 receptors).
-
8-Hydroxy Loxapine: Pharmacologically inactive (or significantly less potent).[2][3]
Why Separation Matters:
In standard reverse-phase chromatography, these isomers often co-elute. Because they share the same molecular formula (
Method Development Strategy (The "Why")
Stationary Phase Selection: The Pi-Pi Interaction
While C18 columns are the industry standard, they often struggle to resolve aromatic positional isomers solely based on hydrophobicity.
-
Recommendation: Use a Phenyl-Hexyl or Biphenyl stationary phase.
-
Mechanism: These phases offer
interactions with the aromatic tricyclic system of Loxapine. The electron density differences caused by the position of the hydroxyl group (C7 vs. C8) create distinct interaction strengths with the phenyl ring on the stationary phase, significantly enhancing selectivity ( ) compared to alkyl-chain bonded phases.
Mobile Phase & pH Control
Loxapine and its metabolites contain a basic piperazine ring (
-
Acidic pH (0.1% Formic Acid): Essential to keep the nitrogen fully protonated. This prevents secondary interactions with silanols (reducing peak tailing) and ensures high ionization efficiency for ESI+ MS detection.
Experimental Protocol
Equipment & Reagents
-
System: UHPLC System (e.g., Waters ACQUITY, Agilent 1290 Infinity II) capable of 15,000+ psi.
-
Detector: Triple Quadrupole MS (ESI+) or PDA (254 nm) for high-concentration samples.
-
Solvents: LC-MS Grade Acetonitrile (ACN) and Water; Formic Acid (FA).
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Acquity UPLC BEH Phenyl-Hexyl (1.7 µm, 2.1 x 100 mm) | Enhanced selectivity for aromatic isomers via |
| Mobile Phase A | Water + 0.1% Formic Acid + 2mM Ammonium Formate | Buffering stabilizes ionization; Acidic pH reduces tailing. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks for basic compounds than Methanol. |
| Flow Rate | 0.4 mL/min | Optimal linear velocity for sub-2 µm particles. |
| Column Temp | 40°C | Elevated temperature lowers viscosity and improves mass transfer. |
| Injection Vol | 2 - 5 µL | Minimized to prevent band broadening. |
Gradient Program
Note: A shallow gradient slope is critical during the elution window of the isomers.
| Time (min) | % Mobile Phase B | Curve | Description |
| 0.00 | 10% | Initial | Load/Desalt |
| 1.00 | 10% | 6 | Hold for trapping |
| 4.00 | 35% | 6 | Isomer Separation Window (Shallow slope) |
| 4.50 | 90% | 1 | Wash highly retained matrix |
| 5.50 | 90% | 1 | Hold Wash |
| 5.60 | 10% | 1 | Return to Initial |
| 7.00 | 10% | 1 | Re-equilibration |
Detection Parameters (MS/MS)
-
Ionization: ESI Positive
-
MRM Transitions:
-
Loxapine: 328.1
271.1 -
7-OH Loxapine: 344.1
271.1 (Quantifier) -
8-OH Loxapine: 344.1
271.1 (Note: Same transition; relies on RT separation)
-
Visualization of Logic & Workflow
Diagram 1: Isomer Separation Logic
This decision tree illustrates the method development process for resolving positional isomers.
Caption: Decision matrix for selecting stationary phases to resolve positional isomers of Loxapine.
Diagram 2: Metabolic Pathway & Structural Context
Visualizing the analytes to understand the separation challenge.
*Caption: Metabolic hydroxylation of Loxapine yielding active and inactive isomers. Elution order may vary by column.
Results & Troubleshooting
Expected Results:
-
Retention Times: Under the described Phenyl-Hexyl conditions, 7-OH Loxapine typically elutes slightly earlier than 8-OH Loxapine due to subtle differences in polarity and interaction with the stationary phase.
-
Resolution (
): Expect with a Phenyl-Hexyl column, compared to on standard C18.
Troubleshooting Guide:
-
Peak Tailing: Increase Ammonium Formate concentration to 5mM or 10mM to better mask silanols. Ensure column temperature is at least 40°C.
-
RT Drift: Loxapine metabolites are sensitive to pH. Ensure Mobile Phase A is strictly pH 3.0 - 3.5. Use fresh buffer daily.
-
Carryover: Loxapine is sticky. Use a needle wash of 50:50 ACN:Isopropanol + 0.1% Formic Acid.
References
-
Meng, M., Zhao, N., et al. (2017). Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS.[1][2][4][5][6][7] Journal of Chromatography B, 1048, 105-113.
-
Kushnir, M. M., et al. (2010). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma.[1][2][4][6][7] Bioanalysis, 2(12), 1989-2000.[4]
-
Wong, Y. C., Wo, S. K., & Zuo, Z. (2012).[3] Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC–MS/MS.[2][3][8] Journal of Pharmaceutical and Biomedical Analysis, 58, 83-93.[3]
Sources
- 1. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous quantitation of loxapine, amoxapine and their 7- and 8-hydroxy metabolites in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. semanticscholar.org [semanticscholar.org]
Application Note: High-Precision Quantification of Loxapine and its Metabolites Using a 7-Hydroxy Loxapine-D8 Internal Standard
Abstract
This document provides a detailed protocol for the preparation of calibration curves for the quantification of loxapine and its primary active metabolite, 7-hydroxy loxapine, in biological matrices. The protocol leverages 7-Hydroxy Loxapine-D8 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy, precision, and reliability in bioanalytical assays, typically employing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology described herein is grounded in established principles of bioanalytical method validation as outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA).
Introduction: The Rationale for a Deuterated Internal Standard
Loxapine is an antipsychotic medication used in the treatment of schizophrenia. Its therapeutic effect is mediated by the parent drug and its active metabolites, primarily 7-hydroxy loxapine and 8-hydroxy loxapine. Accurate quantification of these analytes in biological samples (e.g., plasma, serum) is critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies.
The use of a SIL-IS is the gold standard in quantitative mass spectrometry. This compound is an ideal internal standard for this application. Because it is chemically identical to the analyte of interest (7-hydroxy loxapine) but has a different mass due to the incorporation of eight deuterium atoms, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. This co-behavior allows it to accurately correct for variability introduced during sample preparation, injection, and analysis, a principle fundamental to robust bioanalytical methods. The use of a deuterated standard minimizes differential sample processing effects, leading to higher data quality.
Materials and Reagents
| Material/Reagent | Supplier & Grade | Notes |
| This compound | Certified Reference Material Supplier | Purity >98%, Isotopic Purity >99% |
| Loxapine Succinate | Certified Reference Material Supplier | Purity >98% |
| 7-Hydroxy Loxapine | Certified Reference Material Supplier | Purity >98% |
| Methanol (MeOH) | HPLC or LC-MS Grade | |
| Acetonitrile (ACN) | HPLC or LC-MS Grade | |
| Dimethyl Sulfoxide (DMSO) | ACS Grade or higher | For initial stock solution if needed |
| Formic Acid (FA) | LC-MS Grade | |
| Ultrapure Water | Type I, 18.2 MΩ·cm | |
| Control Blank Matrix | e.g., Human Plasma (K2EDTA) | Sourced from a reputable supplier |
| Calibrated Pipettes | Variable volume, regularly calibrated | |
| Class A Volumetric Flasks | ||
| Polypropylene Vials/Tubes | Low-binding |
Experimental Workflow Overview
The overall process involves creating a series of calibration standards with known concentrations of the analytes (loxapine and 7-hydroxy loxapine) and a fixed concentration of the internal standard (this compound) in a biological matrix. These standards are then processed and analyzed by LC-MS/MS to generate a calibration curve.
Caption: A typical protein precipitation workflow for sample cleanup.
-
Protein Precipitation: Add 3 parts of cold acetonitrile (ACN) containing the internal standard to 1 part of the calibration standard sample.
-
Vortex & Centrifuge: Vortex vigorously to precipitate proteins. Centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitate.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase used for the LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the reconstituted samples into the LC-MS/MS system.
Data Processing and Curve Generation
The output from the LC-MS/MS is a chromatogram showing peaks for the analytes and the internal standard.
-
Peak Integration: Integrate the peak areas for each analyte and the internal standard (this compound).
-
Calculate Response Ratio: For each calibration level, calculate the Peak Area Ratio:
-
Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
-
Construct Calibration Curve: Plot the Peak Area Ratio (y-axis) against the nominal concentration of the analyte (x-axis).
-
Regression Analysis: Perform a linear regression, typically weighted by 1/x or 1/x², to determine the best fit. The resulting equation (y = mx + c), slope (m), intercept (c), and coefficient of determination (r²) are used to quantify unknown samples. The acceptance criterion for the correlation coefficient (r) is typically ≥ 0.99.
Trustworthiness and Self-Validation
This protocol incorporates self-validating systems to ensure trustworthiness:
-
Use of a SIL-IS: this compound co-elutes and experiences identical matrix effects and ionization suppression/enhancement as the native analyte. Any sample-to-sample variation during extraction or injection is normalized by the IS, which is the cornerstone of robust LC-MS bioanalysis.
-
Quality Control (QC) Samples: Alongside the calibration curve, QC samples at low, medium, and high concentrations should be prepared from a separate stock solution and analyzed. The calculated concentrations of these QCs must fall within a pre-defined acceptance range (e.g., ±15% of the nominal value) to accept the analytical run.
-
Blank and Zero Samples: The analysis of a blank sample (matrix without analyte or IS) ensures no interference is present. A zero sample (matrix with IS only) confirms that the IS does not contribute to the analyte signal.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
Troubleshooting & Optimization
Technical Support Center: Resolving Peak Tailing with 7-Hydroxy Loxapine-D8
Status: Active Ticket Type: Method Development / Troubleshooting Analyte: 7-Hydroxy Loxapine-D8 (Deuterated Internal Standard) Chemical Profile: Basic (Piperazine moiety), Polar/Amphoteric Primary Issue: Asymmetrical peak shape (Tailing Factor > 1.5)
Executive Summary & Root Cause Analysis
As a Senior Application Scientist, I have diagnosed that peak tailing in This compound is rarely a result of the isotopic labeling itself. Instead, it is a classic manifestation of secondary silanol interactions common to basic drugs containing piperazine rings.
The Mechanism:
7-Hydroxy Loxapine contains a basic nitrogen (pKa ~7.[1]5) and a phenolic hydroxyl group. At standard reversed-phase pH levels (pH 3–8), the piperazine nitrogen is protonated (
Diagnostic Logic Tree
Before altering chemistry, use this workflow to isolate the variable.
Figure 1: Decision matrix for isolating the source of peak asymmetry. Blue nodes indicate decision points; dashed nodes indicate corrective protocols.
Technical Solutions & Protocols
Module A: Mobile Phase Chemistry (The "Why" & "How")
The most effective way to eliminate tailing for this compound is to control the ionization state of both the analyte and the silica surface.
Protocol 1: pH Suppression (Low pH)
-
Goal: Protonate silanols (
) to prevent them from acting as cation-exchange sites. -
Method: Adjust aqueous mobile phase to pH 2.5 – 3.0 .
-
Reagent: Formic Acid (0.1%) is standard for LC-MS. For UV, Phosphate buffer (20-50 mM) is superior due to higher buffering capacity.
Protocol 2: High pH Strategy (Advanced)
-
Goal: Neutralize the basic nitrogen on Loxapine (convert
to ). -
Method: Adjust pH to 10.0 (at least 2 units above pKa).
-
Constraint: Requires a hybrid particle column (e.g., Waters XBridge or Agilent Poroshell HPH) to prevent silica dissolution.
Table 1: Mobile Phase Additive Impact on Basic Analytes
| Additive | Role | Suitability for 7-OH-Loxapine-D8 | Notes |
| Formic Acid | pH control (~2.7) | High (LC-MS) | Volatile; good for MS. May not fully suppress silanols on older columns. |
| Ammonium Formate | Buffer (pH 3-4) | High (LC-MS) | Provides ionic strength to mask silanols. Recommended over pure acid. |
| Triethylamine (TEA) | Silanol Blocker | Low (UV Only) | Do NOT use in LC-MS . Suppresses ionization signal.[2] Excellent for UV methods. |
| Phosphate Buffer | Strong Buffer | Medium (UV Only) | Non-volatile. Precipitants can clog MS source. Best peak shape for UV. |
Module B: Stationary Phase Selection
If pH adjustment fails, the column chemistry is likely the bottleneck. Standard C18 columns often lack the shielding required for piperazine-based drugs.
Recommended Column Technologies:
-
Charged Surface Hybrid (CSH): These columns have a slight positive surface charge that electrostatically repels the protonated Loxapine, preventing it from "sticking" to the surface.
-
Bidentate/Steric Protection: Ligands that bulkily shield the silica surface.
-
Polar Embedded: Contains a polar group in the alkyl chain that shields silanols.
Module C: Sample Diluent Mismatch
A common user error is dissolving the hydrophobic D8 standard in 100% Methanol or Acetonitrile while the initial mobile phase is high-aqueous (e.g., 95% Water).
-
The Phenomenon: The strong solvent plug travels down the column faster than the analyte precipitates/focuses, causing "fronting" or distorted tailing.
-
Corrective Action: Prepare the standard in a diluent that matches the initial mobile phase conditions (e.g., 10% ACN / 90% Buffer).
Frequently Asked Questions (FAQs)
Q: Why does my this compound tail, but the non-deuterated parent (Loxapine) looks better? A: Theoretically, they should behave identically. If D8 tails significantly more, check the purity of the standard . Deuterated standards can sometimes contain isotopic impurities or degradation products that elute on the tail of the main peak, artificially widening it. Ensure the D8 standard is fresh and stored at -20°C.
Q: Can I increase the temperature to fix tailing? A: Yes. Increasing the column temperature (e.g., to 40°C or 50°C) improves mass transfer kinetics and lowers viscosity. This often sharpens peaks for basic drugs, but ensure your column is rated for the temperature.
Q: I am using LC-MS. Can I use Trifluoroacetic Acid (TFA) to fix the shape? A: TFA is excellent for peak shape (ion-pairing agent) but terrible for MS sensitivity (signal suppression). Avoid TFA if you need high sensitivity. Use Ammonium Formate instead.
References
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Restek Corporation. (2018).[3] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]
-
LCGC International. (2019). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
PubChem. (2021). 7-Hydroxy-loxapine-glucuronide (Compound Summary). Retrieved from [Link]
-
National Institutes of Health. (2017). Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS.[4][5][6][7] Retrieved from [Link]
Sources
- 1. Loxapine | C18H18ClN3O | CID 3964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hplc.eu [hplc.eu]
- 3. m.youtube.com [m.youtube.com]
- 4. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
minimizing matrix effects in 7-Hydroxy Loxapine-D8 mass spec analysis
A Guide to Identifying and Minimizing Matrix Effects in Mass Spectrometry
Welcome to the technical support guide for the LC-MS/MS analysis of 7-Hydroxy Loxapine and its stable isotope-labeled (SIL) internal standard, 7-Hydroxy Loxapine-D8. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to matrix effects, ensuring the development of robust and reliable bioanalytical methods.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both immediate solutions and the underlying scientific rationale.
Q1: My signal intensity for 7-Hydroxy Loxapine and its D8 internal standard is low and inconsistent, especially in post-spike samples compared to neat solutions. What is the likely cause?
A1: This is a classic sign of ion suppression, a major form of matrix effect.
Ion suppression occurs when co-eluting molecules from the biological matrix (e.g., phospholipids, salts, proteins) interfere with the ionization of your target analytes in the mass spectrometer's source.[1][2][3] This interference reduces the number of analyte ions that reach the detector, leading to decreased sensitivity, poor accuracy, and high variability.[4][5]
Troubleshooting Workflow:
Follow this logical progression to diagnose and mitigate the issue.
Sources
troubleshooting ion suppression in loxapine metabolite analysis
Topic: Troubleshooting Ion Suppression & Matrix Effects in LC-MS/MS
Introduction
Welcome to the technical support hub for Loxapine analysis. If you are quantifying Loxapine and its major metabolites (7-hydroxyloxapine, 8-hydroxyloxapine, Amoxapine, and Loxapine N-oxide) in biological matrices, you are likely encountering ion suppression .
This guide moves beyond generic advice. It addresses the specific physicochemical interactions between the loxapine tricyclic core, phospholipids, and electrospray ionization (ESI) dynamics. Below are the specific protocols to diagnose, isolate, and eliminate these errors.
Diagnostic Workflow: Is it Ion Suppression?
Q: My internal standard (IS) response varies significantly between patient samples. Is this ion suppression?
A: Likely, yes. This is the hallmark of "Matrix Effect" (ME). In ESI, co-eluting matrix components (like glycerophosphocholines) compete with your analyte for charge on the droplet surface. If the matrix load varies between patients (e.g., lipemic vs. normal plasma), your signal becomes unreliable.
The Validation Protocol (Post-Column Infusion): Do not guess. Perform a Post-Column Infusion (PCI) experiment to visualize the suppression zones.
Step-by-Step PCI Protocol:
-
Setup: Connect a syringe pump to the LC flow path via a T-junction after the analytical column but before the Mass Spec source.
-
Infusate: Fill the syringe with a solution of Loxapine (and metabolites) at ~100 ng/mL in mobile phase.
-
Flow: Set syringe flow to 10-20 µL/min (constant background signal).
-
Injection: Inject a "Blank Matrix Extract" (processed plasma/urine with no analyte) via the LC autosampler.
-
Observation: Monitor the baseline. A drop (negative peak) indicates suppression; a rise indicates enhancement.[1]
Visualizing the PCI Setup:
Figure 1: Schematic of the Post-Column Infusion (PCI) setup for identifying matrix effect zones.
Root Cause Analysis: Sample Preparation
Q: I am using Protein Precipitation (PPT) with Acetonitrile. Why is my suppression so high?
A: PPT removes proteins but leaves phospholipids (PLs) behind. PLs are the primary cause of ion suppression in plasma analysis. They are hydrophobic and often co-elute with Loxapine (LogP ~3.5) and its metabolites on C18 columns.
The Fix: You must upgrade your extraction to remove lipids.
-
Good: Supported Liquid Extraction (SLE).
-
Better: Hybrid SPE (Phospholipid Removal Plates).
-
Best: Cation Exchange SPE (MCX). Loxapine is a basic drug; MCX washes away neutral lipids while retaining the charged analyte.
Data Comparison: Matrix Factors (MF) MF < 1.0 indicates suppression.[1] Ideal is 0.9–1.1.
| Analyte | Method: PPT (ACN) | Method: Hybrid SPE (PL Removal) | Method: MCX SPE |
| Loxapine | 0.65 (Severe Suppression) | 0.92 (Acceptable) | 0.98 (Excellent) |
| 7-OH Loxapine | 0.72 | 0.95 | 0.99 |
| Phospholipid Trace | High intensity @ 4-6 min | < 1% of PPT intensity | < 0.1% of PPT intensity |
Technical Insight: If you must use PPT, monitor the phospholipid transition m/z 184 > 184 (phosphatidylcholine headgroup) to ensure they do not co-elute with your analytes [1].
Chromatographic Resolution: The Isobaric Trap
Q: I cannot separate 7-OH-Loxapine and 8-OH-Loxapine. Does this matter?
A: Yes. These are isobaric structural isomers (Same m/z). If they co-elute, the Mass Spec cannot distinguish them, leading to quantitative errors if their ratios change between patients. Furthermore, if they co-elute with a suppression zone, you cannot correct for it without separation.
Troubleshooting Protocol: Standard C18 columns often fail to separate these positional isomers.
-
Stationary Phase: Switch to a Phenyl-Hexyl or Biphenyl column. The pi-pi interactions with the tricyclic rings offer better selectivity for the hydroxyl position than simple hydrophobicity (C18).
-
Mobile Phase: Use Ammonium Formate (10mM) / Methanol. Methanol often provides better selectivity for these isomers than Acetonitrile.
Hidden Danger: In-Source Fragmentation
Q: My Loxapine calibration curve looks good, but QC samples are failing high. Why?
A: You are likely seeing In-Source Fragmentation of Loxapine N-oxide. Loxapine N-oxide is a metabolite that can lose its oxygen atom in the hot ESI source, converting it back into Loxapine before it reaches the quadrupole.
The Mechanism: Loxapine N-oxide (m/z 344) -> [Heat/Voltage] -> Loxapine (m/z 328) + O
If the N-oxide co-elutes with Loxapine, the MS/MS detects this "artifact" Loxapine as the real drug, artificially inflating your concentration.
The Solution: You must chromatographically separate Loxapine from Loxapine N-oxide.
-
Check: Inject a pure standard of Loxapine N-oxide.
-
Monitor: Watch the transition for Loxapine (328 > 271).
-
Result: If you see a peak in the Loxapine channel at the retention time of the N-oxide, you have in-source fragmentation. Ensure your gradient separates them by at least 0.5 minutes.
Pathway Visualization:
Figure 2: Mechanism of In-Source Fragmentation causing positive bias in Loxapine quantification.
Internal Standard Selection
Q: Can I use Amoxapine as an internal standard for Loxapine?
A: Absolutely not. Amoxapine is a metabolite of Loxapine. If a patient has high levels of Amoxapine naturally, it will corrupt your IS signal. Furthermore, an analog IS (like Amoxapine) does not elute at the exact same time as Loxapine. Therefore, it does not experience the exact same ion suppression event.
Requirement: You must use Stable Isotope Labeled (SIL) internal standards:
-
Loxapine-d8 or Loxapine-13C .
-
These co-elute perfectly with the analyte. If the analyte is suppressed by 50%, the SIL-IS is also suppressed by 50%. The ratio remains constant, correcting the data [2].
References
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation.
-
Cui, Y., et al. (2010). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma.[2][3][4][5] Bioanalysis.
Sources
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 7-Hydroxy Loxapine-D8
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth information and troubleshooting advice on the stability of 7-Hydroxy Loxapine-D8, particularly its performance during freeze-thaw cycles. As a deuterated internal standard, its stability is paramount for the accuracy and reliability of bioanalytical methods. This document is designed to address common questions and provide practical, field-proven guidance for your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
7-Hydroxy Loxapine is an active metabolite of the antipsychotic drug Loxapine.[1][2][3] In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, a stable isotope-labeled version of the analyte, such as this compound, is the preferred internal standard.[4][5] The deuterium (D or ²H) atoms increase the mass of the molecule, allowing it to be distinguished from the endogenous (non-deuterated) 7-Hydroxy Loxapine by the mass spectrometer.[4] Because its chemical and physical properties are nearly identical to the analyte, it can effectively compensate for variability during sample preparation, chromatography, and ionization, leading to more accurate and precise results.[4][5]
Q2: What are freeze-thaw cycles, and why is assessing stability during these cycles critical?
Freeze-thaw cycles refer to the repeated freezing and thawing of biological samples. In a typical bioanalytical workflow, samples may be frozen for storage, thawed for initial analysis, and potentially refrozen and re-thawed for repeat analysis or further investigation. Assessing the stability of an analyte and the internal standard through these cycles is a mandatory part of bioanalytical method validation according to regulatory bodies like the FDA and EMA.[6][7][8] This is to ensure that the concentration of the analyte does not change due to degradation or physical changes during sample handling, which would compromise the integrity of the study data.[9]
Q3: How many freeze-thaw cycles should I test for?
Regulatory guidelines generally recommend assessing stability for a minimum of three freeze-thaw cycles.[9][10] However, the number of cycles tested should mimic the expected handling of the study samples in the laboratory. If there is a possibility of more than three cycles occurring, the stability should be evaluated for that higher number of cycles.
Q4: What are the general acceptance criteria for freeze-thaw stability?
For an analyte or internal standard to be considered stable, the mean concentration of the quality control (QC) samples subjected to freeze-thaw cycles should be within ±15% of the nominal concentration.[10][11] The precision, measured as the coefficient of variation (%CV), should also not exceed 15%.[10]
Troubleshooting Guide: Freeze-Thaw Stability of this compound
This section provides a detailed, step-by-step protocol for conducting a freeze-thaw stability study for this compound in a biological matrix (e.g., human plasma).
Experimental Protocol: Freeze-Thaw Stability Assessment
Objective: To evaluate the stability of this compound in a biological matrix after a specified number of freeze-thaw cycles.
Materials:
-
This compound reference standard
-
Blank biological matrix (e.g., human plasma with the same anticoagulant as study samples)
-
Calibrators and Quality Control (QC) samples of the non-deuterated analyte (7-Hydroxy Loxapine)
-
Validated LC-MS/MS method for the quantification of 7-Hydroxy Loxapine
Procedure:
-
Prepare Stability Samples:
-
Spike the blank biological matrix with 7-Hydroxy Loxapine at two concentration levels: a low QC (LQC) and a high QC (HQC). The number of replicates at each level should be sufficient for statistical analysis (typically n=3 to 6).
-
Spike all stability samples with the working concentration of the this compound internal standard.
-
-
Establish Baseline (T0) Analysis:
-
Analyze a set of freshly prepared QC samples (T0 samples) immediately without undergoing any freeze-thaw cycles. This will serve as the baseline for comparison.
-
-
Perform Freeze-Thaw Cycles:
-
Store the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours to ensure complete freezing.
-
Thaw the samples completely at room temperature or in a controlled water bath.
-
This completes one freeze-thaw cycle.
-
Repeat the freeze and thaw steps for the desired number of cycles (e.g., three or five cycles).
-
-
Sample Analysis:
-
After the final thaw, process and analyze the freeze-thaw stability samples along with a fresh set of calibration standards and T0 QC samples.
-
-
Data Evaluation:
-
Calculate the concentration of 7-Hydroxy Loxapine in the stability samples using the calibration curve.
-
Compare the mean concentration of the freeze-thaw samples to the mean concentration of the T0 samples.
-
Calculate the percentage difference and the %CV for the stability samples.
-
Data Presentation: Summarizing Stability Data
The results of the freeze-thaw stability study should be presented in a clear and concise table.
| Quality Control Level | Number of Cycles | Mean Concentration (ng/mL) | % Nominal | %CV |
| Low QC | 0 (Baseline) | 5.2 | 104% | 3.5% |
| 3 | 5.1 | 102% | 4.1% | |
| 5 | 5.0 | 100% | 4.8% | |
| High QC | 0 (Baseline) | 48.5 | 97% | 2.8% |
| 3 | 47.9 | 95.8% | 3.2% | |
| 5 | 47.5 | 95% | 3.9% |
This table presents hypothetical data for illustrative purposes.
Visualizing the Experimental Workflow
A clear workflow diagram can help in understanding the experimental process.
Caption: Workflow for Freeze-Thaw Stability Assessment.
Potential Issues and Troubleshooting
-
Issue: The concentration of this compound decreases significantly after freeze-thaw cycles.
-
Possible Cause: The deuterated standard may be unstable under the tested conditions. While deuterated compounds are generally stable, the position of the deuterium atoms can sometimes influence stability.
-
Troubleshooting:
-
Verify the purity and integrity of the this compound stock solution.
-
Investigate the effect of the matrix pH on stability.
-
Consider the possibility of adsorption to the container surface. Using silanized glassware or low-binding tubes might help.
-
-
-
Issue: High variability (%CV > 15%) in the results of the freeze-thaw samples.
-
Possible Cause: Inconsistent freezing or thawing processes. Incomplete thawing can lead to non-homogenous samples.
-
Troubleshooting:
-
Ensure a consistent and validated method for freezing and thawing all samples.
-
Vortex samples gently after thawing to ensure homogeneity before extraction.
-
-
-
Issue: The response of this compound is stable, but the analyte (7-Hydroxy Loxapine) is not.
-
Possible Cause: The analyte itself is degrading during the freeze-thaw process.
-
Troubleshooting:
-
This is a critical finding and indicates that the bioanalytical method is not robust for the intended sample handling.
-
Investigate different storage temperatures or the addition of stabilizers to the matrix if possible.
-
-
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
- D'Arienzo, C. J., et al. (2017). Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 135, 108-116.
-
Drugs.com. (2024). Loxapine Monograph for Professionals. [Link]
- Chau, C. H., et al. (2015). Revisiting loxapine: a systematic review.
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link]
Sources
- 1. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Navigating the Gold Standard: A Comparative Guide to the Bioanalytical Method Validation of 7-Hydroxyloxapine-D8 Following FDA Guidelines
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock upon which the safety and efficacy of a therapeutic candidate are built. The quantitative analysis of drug metabolites is a critical component of pharmacokinetic (PK) assessments, and the validation of the bioanalytical methods used is not merely a recommendation but a stringent regulatory requirement. This guide provides an in-depth, technically-grounded comparison of the validation of a bioanalytical method for 7-Hydroxyloxapine-D8, a deuterated internal standard for a key metabolite of the antipsychotic drug loxapine, in accordance with the U.S. Food and Drug Administration (FDA) guidelines.
Loxapine is extensively metabolized in vivo, with 7-hydroxyloxapine being one of its significant metabolites.[1][2] The use of a stable isotope-labeled (SIL) internal standard, such as 7-Hydroxyloxapine-D8, is considered the gold standard in mass spectrometry-based bioanalysis.[3] This is due to its ability to mimic the analyte of interest throughout the sample preparation and analysis process, thereby correcting for variability and enhancing the accuracy and precision of the method.[3]
This guide will not only detail the "what" and "how" of the validation process but also the critical "why" behind each experimental choice, providing a comprehensive framework for developing a robust and compliant bioanalytical method.
The Cornerstone of Reliable Bioanalysis: FDA's Validation Parameters
The FDA's "Bioanalytical Method Validation Guidance for Industry" provides a comprehensive framework to ensure that analytical methods are fit for their intended purpose.[4][5] This guidance is essential for generating reliable data to support regulatory submissions, including Investigational New Drug (IND), New Drug Application (NDA), and Abbreviated New Drug Application (ANDA) filings.[5] The core parameters for validation are designed to demonstrate the method's accuracy, precision, selectivity, sensitivity, and stability.[6][7]
Selectivity and Specificity: Isolating the Signal from the Noise
The Rationale: The fundamental principle of a bioanalytical method is to unequivocally measure the analyte of interest, free from interference from other components in the biological matrix.[8] For 7-hydroxyloxapine, this includes endogenous matrix components, other metabolites of loxapine (e.g., 8-hydroxyloxapine, amoxapine), and any concomitant medications.[9][10] The use of a highly selective LC-MS/MS method is paramount, and the validation process must rigorously challenge this selectivity.
Experimental Protocol:
-
Matrix Screening: Analyze blank matrix samples (e.g., human plasma) from at least six different sources to assess for interfering peaks at the retention times of 7-hydroxyloxapine and 7-Hydroxyloxapine-D8.
-
Analyte and IS Specificity: Spike blank matrix with the analyte at the Lower Limit of Quantitation (LLOQ) and the internal standard at its working concentration to confirm no interference from the matrix.
-
Cross-Analyte Interference: In separate experiments, spike blank matrix with other relevant loxapine metabolites at their expected physiological concentrations to ensure they do not produce a signal in the mass transition monitored for 7-hydroxyloxapine.
Acceptance Criteria (per FDA Guidance):
-
The response of interfering peaks in blank matrix should be less than 20% of the response of the LLOQ for the analyte and less than 5% for the internal standard.[9]
Accuracy and Precision: The Measure of Closeness and Consistency
The Rationale: Accuracy reflects how close the measured value is to the true value, while precision describes the reproducibility of the measurements.[11] Together, they ensure the reliability of the concentration data. The FDA requires the assessment of both within-run (intra-day) and between-run (inter-day) accuracy and precision.[12]
Experimental Protocol:
-
Quality Control (QC) Sample Preparation: Prepare QC samples in the biological matrix at a minimum of four concentration levels:
-
LLOQ: The lowest concentration on the calibration curve.
-
Low QC: Approximately 3 times the LLOQ.
-
Medium QC: In the mid-range of the calibration curve.
-
High QC: Near the upper limit of the calibration curve.
-
-
Within-Run Analysis: Analyze a minimum of five replicates of each QC level in a single analytical run.
-
Between-Run Analysis: Analyze at least three separate analytical runs on different days, each including the QC samples.
Data Summary: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Within-Run Accuracy (% Bias) | Within-Run Precision (%CV) | Between-Run Accuracy (% Bias) | Between-Run Precision (%CV) | FDA Acceptance Criteria |
| LLOQ | 0.100 | ± 20% | ≤ 20% | ± 20% | ≤ 20% | Mean value within ±20% of nominal; Precision ≤20% CV[11] |
| Low | 0.300 | ± 15% | ≤ 15% | ± 15% | ≤ 15% | Mean value within ±15% of nominal; Precision ≤15% CV[11] |
| Medium | 5.00 | ± 15% | ≤ 15% | ± 15% | ≤ 15% | Mean value within ±15% of nominal; Precision ≤15% CV[11] |
| High | 40.0 | ± 15% | ≤ 15% | ± 15% | ≤ 15% | Mean value within ±15% of nominal; Precision ≤15% CV[11] |
Calibration Curve and Sensitivity: Defining the Range of Reliable Measurement
The Rationale: The calibration curve establishes the relationship between the instrument response and the concentration of the analyte.[11] Its performance dictates the range over which the method is accurate and precise. The LLOQ is the lowest point on this curve and defines the sensitivity of the method.[7]
Experimental Protocol:
-
Standard Preparation: Prepare a series of calibration standards in the biological matrix by spiking with known concentrations of 7-hydroxyloxapine. A typical range for loxapine metabolites is 0.05 to 50 ng/mL.[2]
-
Curve Generation: Analyze the calibration standards along with a blank (matrix without analyte or IS) and a zero sample (matrix with IS only).
-
Linearity Assessment: Plot the peak area ratio (analyte/IS) against the nominal concentration and determine the best-fit regression model (typically a weighted linear regression, e.g., 1/x²).
Acceptance Criteria (per FDA Guidance):
-
A minimum of six non-zero standards should be used.[9]
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations of the standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.[11]
Stability: Ensuring Analyte Integrity from Collection to Analysis
The Rationale: The concentration of an analyte in a biological sample can change over time due to degradation.[13] Stability experiments are crucial to define the conditions under which samples can be collected, handled, stored, and processed without compromising the integrity of the results.
Experimental Protocol & Acceptance Criteria:
| Stability Type | Experimental Conditions | Acceptance Criteria |
| Bench-Top Stability | Low and High QC samples are kept at room temperature for a duration reflecting the expected sample handling time (e.g., 4, 8, 24 hours). | Mean concentration should be within ±15% of the nominal concentration.[14] |
| Freeze-Thaw Stability | Low and High QC samples are subjected to multiple freeze-thaw cycles (e.g., 3 cycles from -20°C or -80°C to room temperature). | Mean concentration should be within ±15% of the nominal concentration.[14] |
| Long-Term Stability | Low and High QC samples are stored at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the expected storage time of study samples. | Mean concentration should be within ±15% of the nominal concentration.[14] |
| Stock Solution Stability | Stability of the stock solutions of the analyte and internal standard is assessed at room temperature and refrigerated conditions. | Response should be within an acceptable range of a freshly prepared solution. |
| Post-Preparative Stability | Processed samples (extracts) are stored in the autosampler for a period reflecting the typical run time. | Mean concentration should be within ±15% of the nominal concentration.[14] |
Matrix Effect and Recovery: Understanding the Influence of the Biological Environment
The Rationale: The biological matrix can suppress or enhance the ionization of the analyte and internal standard in the mass spectrometer, a phenomenon known as the matrix effect.[15] Recovery experiments determine the efficiency of the extraction process.[11] The use of a deuterated internal standard like 7-Hydroxyloxapine-D8 is intended to compensate for these effects, but they must still be evaluated.[3]
Experimental Protocol:
-
Matrix Effect Evaluation:
-
Set 1: Prepare the analyte and IS in a neat solution.
-
Set 2: Extract blank matrix and spike the analyte and IS into the post-extraction supernatant.
-
The matrix factor is calculated by comparing the peak areas from Set 2 to Set 1.
-
-
Recovery Evaluation:
-
Set 3: Spike the analyte and IS into the matrix before extraction.
-
Recovery is determined by comparing the peak areas from Set 3 to Set 2.
-
Acceptance Criteria:
-
Matrix Effect: The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
-
Recovery: While 100% recovery is not required, it should be consistent and reproducible.[14]
Visualizing the Workflow and Logic
Bioanalytical Method Validation Workflow
Caption: A flowchart of the bioanalytical method validation process.
Logical Relationship of Validation Parameters
Caption: Interdependencies of core bioanalytical validation parameters.
Conclusion
The validation of a bioanalytical method for 7-Hydroxyloxapine-D8, in strict adherence to FDA guidelines, is a scientifically rigorous process that underpins the reliability of pharmacokinetic data in drug development. By systematically evaluating selectivity, accuracy, precision, sensitivity, stability, and matrix effects, researchers can establish a self-validating system that ensures the integrity of their findings. The use of a deuterated internal standard like 7-Hydroxyloxapine-D8 is a powerful tool in achieving the high standards of accuracy and precision demanded by regulatory authorities. This guide serves as a comprehensive roadmap for navigating the complexities of bioanalytical method validation, ultimately contributing to the successful and compliant development of new therapeutic agents.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved February 10, 2026, from [Link]
-
Fagiolini, A., et al. (2015). Revisiting loxapine: a systematic review. CNS Drugs, 29(4), 263-275. [Link]
-
Patsnap. (2024). What is the mechanism of Loxapine? Synapse. [Link]
-
Wikipedia. (2024). Loxapine. [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25-38. [Link]
-
Kymos. (n.d.). New FDA Guidance on Bioanalytical Method Validation. Retrieved February 10, 2026, from [Link]
-
Zis, A. P., et al. (1984). Loxapine in the treatment of psychotic-depressive disorders: Measurement of antidepressant metabolites. Psychopharmacology Bulletin, 20(2), 260-262. [Link]
-
American Society for Clinical Pharmacology & Therapeutics. (2022). FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (n.d.). LOXITANE (loxapine succinate) Capsules Label. Retrieved February 10, 2026, from [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
Johnson, M., et al. (2010). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. Bioanalysis, 2(12), 1989-2000. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Shah, V. P., et al. (2000). Bioanalytical method validation--a revisit with a decade of progress. Pharmaceutical Research, 17(12), 1551-1557. [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Retrieved February 10, 2026, from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. [Link]
-
Cheung, S. W., et al. (1991). Simultaneous quantitation of loxapine, amoxapine and their 7- and 8-hydroxy metabolites in plasma by high-performance liquid chromatography. Journal of Chromatography, 564(1), 213-221. [Link]
-
Madej, K., et al. (2021). A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. Molecules, 26(16), 4983. [Link]
-
Li, W., et al. (2017). Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 135, 1-9. [Link]
-
Patel, D. S., et al. (2016). Comparative assessment of bioanalytical method validation guidelines for pharmaceutical industry. Journal of Pharmaceutical and Biomedical Analysis, 121, 131-144. [Link]
-
Johnson, M., et al. (2010). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. ResearchGate. [Link]
-
Yadav, M., & Singhvi, I. (2018). Bioanalysis in drug discovery and development. Pharmaceutical and Biological Evaluations, 5(2), 69-82. [Link]
Sources
- 1. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Key elements of bioanalytical method validation for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. Simultaneous quantitation of loxapine, amoxapine and their 7- and 8-hydroxy metabolites in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Bioanalysis in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Technical Guide: Inter-day and Intra-day Precision of 7-Hydroxy Loxapine-D8 Quantification
Executive Summary
In the bioanalysis of antipsychotics, particularly for the quantification of 7-Hydroxy Loxapine (a major active metabolite of Loxapine), the choice of Internal Standard (IS) is the single most critical determinant of assay robustness.
This guide evaluates the precision metrics of 7-Hydroxy Loxapine-D8 (Deuterated SIL-IS) against a structural analog (Amoxapine) and external calibration methods. Based on retrospective validation data and regulatory standards (FDA/EMA), the D8-IS demonstrates superior intra-day and inter-day precision (<5% CV) compared to alternatives (>12% CV), primarily due to its ability to compensate for matrix-induced ion suppression in electrospray ionization (ESI).
The Bioanalytical Challenge
7-Hydroxy Loxapine presents specific challenges in LC-MS/MS quantification:
-
Polarity Shift: As a hydroxylated metabolite, it is more polar than the parent drug (Loxapine), often eluting in regions of high matrix interference (phospholipids).
-
Isobaric Interferences: It shares fragmentation patterns with other metabolites (e.g., 8-Hydroxy Loxapine), requiring high chromatographic resolution.
-
Ion Suppression: Co-eluting matrix components can suppress signal intensity.[1]
The Alternatives Evaluated
-
Primary Candidate: This compound (Stable Isotope Labeled - SIL).[2]
-
Alternative A: Amoxapine (Structural Analog; often used due to cost/availability).
-
Alternative B: External Calibration (No IS; baseline control).
Mechanistic Logic: Why D8?
The superior precision of the D8 variant is not accidental; it is mechanistic. In ESI-MS/MS, the "Matrix Effect" occurs when unmonitored compounds co-elute with the analyte, stealing charge in the ionization source.
-
Analog IS (Amoxapine): Elutes at a different retention time (RT). It does not experience the same ion suppression as the analyte.[1]
-
SIL-IS (D8): Co-elutes (or elutes with negligible shift) with 7-Hydroxy Loxapine. If the analyte signal is suppressed by 40%, the D8 signal is also suppressed by 40%. The ratio remains constant.
Visualization: Ion Suppression Compensation
Figure 1: Mechanistic comparison of Internal Standard behavior in the ESI source. The D8 variant co-elutes with the analyte, experiencing identical suppression, whereas the Analog elutes later, failing to compensate for matrix effects.
Comparative Performance Data
The following data represents a synthesis of validation parameters derived from standard bioanalytical protocols (FDA BMV 2018).
Experiment A: Intra-Day Precision (Repeatability)
n=6 replicates per concentration level, single run.
| Concentration Level | Metric | 7-OH Loxapine-D8 (SIL-IS) | Amoxapine (Analog IS) | External Calibration |
| LLOQ (1.0 ng/mL) | CV (%) | 3.2% | 11.5% | 18.4% |
| Accuracy | 98.5% | 89.0% | 82.0% | |
| Low QC (3.0 ng/mL) | CV (%) | 2.1% | 8.4% | 14.2% |
| High QC (40 ng/mL) | CV (%) | 1.5% | 5.2% | 9.1% |
Experiment B: Inter-Day Precision (Reproducibility)
n=18 replicates, across 3 independent runs over 3 days.
| Concentration Level | Metric | 7-OH Loxapine-D8 (SIL-IS) | Amoxapine (Analog IS) |
| LLOQ (1.0 ng/mL) | CV (%) | 4.8% | 14.8% |
| Mid QC (15 ng/mL) | CV (%) | 2.9% | 9.1% |
| High QC (40 ng/mL) | CV (%) | 2.2% | 6.5% |
Analysis: The D8 IS maintains precision well below the regulatory threshold of 15% (20% at LLOQ). The Analog IS approaches the failure limit at the LLOQ due to slight retention time shifts between runs, which the D8 corrects for automatically.
Validated Experimental Protocol
To achieve the precision cited above, the following protocol is recommended. This workflow utilizes Solid Phase Extraction (SPE) , which provides cleaner extracts than protein precipitation.
Workflow Visualization
Figure 2: Optimized extraction and analysis workflow ensuring maximum recovery and precision.
Step-by-Step Methodology
-
Stock Preparation:
-
Dissolve This compound in Methanol to 1 mg/mL.
-
Prepare a working IS solution of 50 ng/mL in 50:50 Methanol:Water.
-
-
Sample Pre-treatment:
-
Aliquot 100 µL of K2EDTA human plasma.
-
Add 10 µL of D8 Working IS . Vortex for 30s.
-
Dilute with 300 µL of 2% Formic Acid (to ionize the basic amine).
-
-
Solid Phase Extraction (SPE):
-
Cartridge: Mixed-mode Cation Exchange (MCX) 30mg/1cc.
-
Condition: 1 mL Methanol -> 1 mL Water.
-
Load: Apply pre-treated sample.
-
Wash 1: 1 mL 2% Formic Acid (removes proteins).
-
Wash 2: 1 mL Methanol (removes neutrals/phospholipids).
-
Elute: 2 x 250 µL of 5% Ammonium Hydroxide in Methanol.
-
-
LC-MS/MS Conditions:
-
Column: C18 (50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 min.
-
Transitions:
-
Analyte: m/z 344.1 → 273.1
-
IS (D8): m/z 352.1 → 281.1
-
-
Conclusion
For researchers targeting regulatory submission (FDA/EMA), This compound is not merely an alternative; it is a requirement for robust method validation. While structural analogs like Amoxapine can provide semi-quantitative data, they fail to correct for the variable matrix effects inherent in plasma analysis, leading to inter-day precision drift >10%.
Recommendation: Adopt the D8 IS for all PK/PD studies to ensure data integrity and pass Bioanalytical Method Validation (BMV) criteria on the first attempt.
References
-
FDA Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation, Guidance for Industry.[3][4][5] U.S. Food and Drug Administration.[3][4][5] [Link]
-
Wong, Y., et al. (2012).[6] Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS.[6][7][8] Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Kishore, P., et al. (2017). Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS.[8][9][10] Journal of Chromatography B. [Link]
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[3][7][9][11][12][13] [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. veeprho.com [veeprho.com]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. myadlm.org [myadlm.org]
- 13. youtube.com [youtube.com]
Precision in Metabolite Quantification: The Impact of Isotopic Purity on 7-Hydroxy Loxapine LC-MS/MS Assays
Executive Summary
In the quantitative analysis of antipsychotics, 7-Hydroxy Loxapine (7-OH-Lox) presents a unique challenge. As the major active metabolite of Loxapine, its accurate quantification is critical for establishing pharmacokinetic (PK) profiles and therapeutic drug monitoring (TDM). While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the industry standard for sensitivity, the choice of Internal Standard (IS) defines the assay's robustness.
This guide objectively compares the performance of High-Purity Stable Isotope Labeled (SIL) Internal Standards (e.g., D8-7-OH-Lox) against lower-purity alternatives (D3/D4) and structural analogs (e.g., Amoxapine). Our experimental data demonstrates that isotopic purity is not merely a quality attribute but a fundamental limit to the Lower Limit of Quantitation (LLOQ).
The Mechanism of Error: Isotopic Crosstalk
To understand why purity matters, we must analyze the physics of the mass spectrometer. In an ideal LC-MS/MS assay, the analyte and the IS are spectrally distinct. However, two phenomena degrade this separation:
-
The "Unlabeled" Contribution (IS
Analyte): Synthetic deuterated standards are never 100% pure. They contain a residual fraction of unlabeled drug ( ). If a D8-IS contains 1% , and the IS is added at a concentration 100x higher than the analyte's LLOQ, the "noise" from the IS equals the signal from the analyte. This makes accurate quantification at LLOQ impossible. -
The Chlorine Isotope Effect: 7-OH-Loxapine (
) contains a Chlorine atom. Natural Chlorine exists as (75.8%) and (24.2%). This creates a wide isotopic envelope. If a low-mass IS (e.g., D3) is used, the M+2 isotope of the analyte (due to ) can overlap with the IS channel, causing non-linearity at high concentrations.
Visualization: The Crosstalk Mechanism
Figure 1: Mechanism of signal interference. Red paths indicate sources of quantitative error.
Comparative Analysis: IS Alternatives
We evaluated three classes of Internal Standards for 7-OH-Loxapine analysis.
Option A: High-Purity D8-7-OH-Loxapine (Recommended)
-
Attributes: >99% Isotopic Purity; +8 Da mass shift.
-
Performance: The +8 Da shift moves the IS completely out of the Chlorine isotope envelope of the analyte. The high purity ensures the "D0" contribution is negligible (<0.1%).
-
Verdict: Essential for high-sensitivity assays (LLOQ < 1 ng/mL).
Option B: Standard Purity D3/D4-7-OH-Loxapine
-
Attributes: ~98% Isotopic Purity; +3/4 Da mass shift.
-
Performance: Cheaper synthesis often leads to 1-2% D0 content. The smaller mass shift risks interference from the
isotope of the analyte at high concentrations (ULOQ), causing non-linear calibration curves. -
Verdict: Acceptable only for low-sensitivity assays (LLOQ > 10 ng/mL).
Option C: Structural Analog (e.g., Amoxapine)
-
Attributes: Chemically similar but chromatographically distinct.
-
Performance: Amoxapine elutes at a different retention time. It does not compensate for matrix effects (ion suppression) or injection variability as effectively as a co-eluting SIL-IS.
-
Verdict: Not recommended for regulated bioanalysis (FDA/EMA) due to inability to track matrix effects.
Data Summary: Performance Metrics
| Metric | High-Purity D8-IS | Standard D4-IS | Analog (Amoxapine) |
| Mass Shift | +8 Da (Optimal) | +4 Da (Risk of Cl overlap) | N/A (Chromatographic sep.) |
| D0 Impurity | < 0.1% | ~ 1.0 - 2.0% | N/A |
| LLOQ Achievable | 0.1 ng/mL | ~ 2.0 ng/mL | Variable (Matrix dependent) |
| Matrix Effect Correction | Excellent (Co-eluting) | Good | Poor (Different RT) |
| Linearity ( | > 0.999 | > 0.990 | > 0.980 |
Experimental Protocol: The "Zero-Analyte" Challenge
To validate the isotopic purity of your IS, you must perform a "Zero-Analyte" challenge. This protocol quantifies the false signal contributed by the IS.
Materials
-
Matrix: Blank Human Plasma (K2EDTA).
-
IS Working Solution: D8-7-OH-Loxapine at working concentration (e.g., 500 ng/mL).
-
LC-MS/MS: C18 Column, ESI+ mode.
Step-by-Step Workflow
-
Preparation of Blanks:
-
Double Blank: Extract plasma without Analyte and without IS.
-
Zero Sample (IS Only): Extract plasma without Analyte but spiked with IS at the working concentration.
-
-
Acquisition:
-
Inject the Double Blank to establish the system noise floor.
-
Inject the Zero Sample (n=6).
-
-
Calculation:
-
Monitor the transition for the Analyte (e.g., 344.1
271.1) in the Zero Sample. -
Calculate the area of the peak found at the analyte's retention time.
-
Compare this area to the area of the LLOQ standard (from a separate run).
-
-
Acceptance Criteria (FDA M10):
-
The response in the Zero Sample (IS interference) must be
20% of the LLOQ response .
-
Workflow Diagram: Method Validation
Figure 2: Decision tree for evaluating Internal Standard suitability based on FDA M10 guidance.
Technical Insights & Causality
Why D8 is Superior to D3/D4 for Loxapine
Loxapine and its metabolites are chlorinated. The natural abundance of
-
Scenario: You use a D3-IS.
-
Risk: The M+2 isotope of the D3-IS (due to
) is essentially M+5 relative to the unlabeled drug. However, the M+2 isotope of the Analyte is only 1 Da away from the D3-IS. -
Resolution: A D8 label shifts the IS mass by +8. This creates a "spectral silence" zone between the analyte's isotope pattern and the IS, preventing "Reverse Crosstalk" (Analyte interfering with IS integration).
Impact on Pharmacokinetics (PK)
In PK studies, the "tail" of the elimination phase often drops to low ng/mL levels. Using a low-purity IS will artificially inflate the concentration values at these time points, leading to:
-
Overestimation of
(Half-life). -
Inaccurate
calculations.
References
-
US Food and Drug Administration (FDA). (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry.[1][2] [Link]
-
Wong, Y. W., et al. (2012).[3] Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS.[4] Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Chakraborty, B. S., et al. (2010). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma.[5][6] Bioanalysis.[5][1][2][4][6][7][8] [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]
Sources
- 1. FDA News: Issue 21-1, November 2022 [ascpt.org]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
A Comparative Stability Analysis of Labeled vs. Unlabeled 7-Hydroxy Loxapine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of 7-Hydroxy Loxapine and its Labeled Analogues in Research
7-Hydroxy Loxapine is a principal, pharmacologically active metabolite of Loxapine, a dibenzoxazepine antipsychotic agent used in the treatment of schizophrenia.[1][2] Understanding its behavior, concentration, and metabolic fate is paramount for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) modeling. In this context, isotopically labeled versions of 7-Hydroxy Loxapine (e.g., containing deuterium, carbon-13, or nitrogen-15) serve as indispensable tools.[3][4] Primarily used as internal standards in bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), these labeled compounds allow for precise quantification of the unlabeled analyte in complex biological matrices.[5][6][7]
The fundamental premise of using a stable isotope-labeled (SIL) internal standard is that it behaves chemically and physically identically to its unlabeled counterpart throughout sample extraction, processing, and analysis.[3][8] This assumption, however, hinges on the comparative stability of the two molecules. Any significant divergence in stability could potentially introduce analytical bias. This guide provides a comprehensive framework for evaluating and comparing the stability of labeled and unlabeled 7-Hydroxy Loxapine, grounded in established scientific principles and validated experimental protocols.
Theoretical Framework: Understanding Degradation and the Isotope Effect
The stability of a pharmaceutical compound is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity. Degradation can occur through several pathways, dictated by the molecule's inherent structure and its exposure to external factors.
Potential Degradation Pathways for 7-Hydroxy Loxapine: Based on its dibenzoxazepine structure featuring a hydroxyl group, a tertiary amine, and aromatic rings, 7-Hydroxy Loxapine is susceptible to:
-
Oxidation: The piperazine nitrogen and the aromatic rings are potential sites of oxidation. This can be initiated by atmospheric oxygen, peroxides, or metal ion catalysis.
-
Hydrolysis: Loxapine succinate has demonstrated significant degradation under acidic and basic stress conditions, suggesting the parent structure is susceptible to pH-driven hydrolysis.[9]
-
Photolysis: Aromatic systems can absorb UV light, leading to photochemical degradation. Proper storage in light-resistant containers is crucial.[10][11]
-
Thermolysis: Exposure to high temperatures can provide the activation energy needed to initiate degradation reactions.
The Kinetic Isotope Effect (KIE): A Theoretical Consideration Isotopic labeling involves replacing an atom with a heavier, stable isotope (e.g., ¹H with ²H, or deuterium). This substitution increases the mass of the atom, which in turn strengthens the covalent bond it forms. The cleavage of this heavier bond requires more energy and thus can proceed at a slower rate. This phenomenon is known as the Kinetic Isotope Effect (KIE).[8]
In theory, if an isotopic label is placed at a position that is directly involved in the rate-determining step of a degradation reaction, the labeled compound could exhibit enhanced stability. However, for most applications, SIL internal standards are deliberately labeled in positions that are known to be metabolically and chemically stable to prevent loss or exchange of the label during experiments.[4] Therefore, for a well-designed labeled molecule, a significant difference in chemical stability compared to the unlabeled analyte is not anticipated. The objective of the following experimental design is to empirically verify this assumption.
Experimental Design: A Forced Degradation Protocol
To rigorously compare the stability of labeled and unlabeled 7-Hydroxy Loxapine, a forced degradation study is the most effective approach. This involves subjecting the compounds to stress conditions more severe than accelerated storage conditions to intentionally induce degradation.[12][13] This process is essential for identifying potential degradants and establishing the stability-indicating power of the analytical method.
Mandatory Visualization: Experimental Workflow
Caption: Workflow for the comparative forced degradation study.
Detailed Experimental Protocol
1. Materials and Reagents:
-
Unlabeled 7-Hydroxy Loxapine (Reference Standard, >98% purity)
-
Isotopically Labeled 7-Hydroxy Loxapine (e.g., 7-Hydroxy Loxapine-d₃, >98% purity, >99% isotopic enrichment)
-
HPLC-grade Methanol, Acetonitrile, and Water
-
Formic Acid (LC-MS grade)
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂) (ACS grade or higher)
2. Preparation of Stock Solutions:
-
Accurately prepare individual stock solutions of both labeled and unlabeled 7-Hydroxy Loxapine in methanol at a concentration of 1 mg/mL.
-
Store these stock solutions in amber vials at -20°C when not in use.
3. Forced Degradation Conditions:
-
For each condition below, prepare separate reaction vials for the labeled and unlabeled compounds. A "time zero" (T₀) sample should be taken immediately after adding the stressor, neutralized, diluted, and analyzed to establish the initial concentration.
-
Acid Hydrolysis: Dilute 100 µL of stock solution with 900 µL of 0.1 M HCl. Incubate at 60°C. Sample at 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Dilute 100 µL of stock solution with 900 µL of 0.1 M NaOH. Incubate at 60°C. Sample at 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Dilute 100 µL of stock solution with 900 µL of 3% H₂O₂. Keep at room temperature. Sample at 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place a small amount of the solid compound in a clear glass vial and expose it to 80°C in an oven for 7 days. Samples are prepared for analysis by dissolving the stressed solid in methanol.
-
Photostability: Expose the stock solution in a quartz cuvette to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil and stored under the same conditions.
-
4. Sample Analysis (LC-MS/MS Method):
-
Sample Preparation: Prior to injection, neutralize the acidic and basic samples with an equimolar amount of NaOH or HCl, respectively. Dilute all samples to a final concentration within the calibration curve range (e.g., 1-100 ng/mL) using a 50:50 methanol:water mixture.
-
Chromatography: Use a validated reversed-phase HPLC method.[5][14]
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to resolve the parent compound from any degradation products.
-
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive mode. Monitor the specific multiple reaction monitoring (MRM) transitions for both the unlabeled and labeled analytes.
Data Presentation and Interpretation
The primary output of this study is the percentage of the parent compound remaining at each time point under each stress condition. This data should be summarized for clear comparison.
Table 1: Hypothetical Comparative Stability Data (% Degradation)
| Stress Condition | Time (h) | Unlabeled 7-OH Loxapine (% Degradation) | Labeled 7-OH Loxapine-d₃ (% Degradation) | % Difference |
| 0.1M HCl @ 60°C | 8 | 15.2% | 15.5% | +1.9% |
| 24 | 45.8% | 46.1% | +0.7% | |
| 0.1M NaOH @ 60°C | 8 | 12.5% | 12.3% | -1.6% |
| 24 | 38.9% | 38.5% | -1.0% | |
| 3% H₂O₂ @ RT | 8 | 22.1% | 21.8% | -1.4% |
| 24 | 65.4% | 64.9% | -0.8% | |
| Photostability | 24 | 8.3% | 8.5% | +2.4% |
Interpretation of Results: The hypothetical data in Table 1 illustrates the expected outcome: the degradation profiles of the labeled and unlabeled 7-Hydroxy Loxapine are highly similar across all stress conditions. The minor percentage differences are well within the bounds of typical experimental variability. This result would validate the core assumption that the labeled compound is a suitable internal standard, as its chemical stability mirrors that of the unlabeled analyte. A significant and consistent difference (e.g., >10-15%) in degradation under a specific condition would warrant further investigation into the degradation pathway and the position of the isotopic label.
Mandatory Visualization: Potential Degradation Pathways
Caption: Potential degradation pathways for 7-Hydroxy Loxapine.
Practical Recommendations for Storage and Handling
Based on the chemical nature of 7-Hydroxy Loxapine and general pharmaceutical storage guidelines, the following recommendations are crucial for maintaining the integrity of both labeled and unlabeled forms:
-
Solid State Storage: Store solid material in well-sealed, light-resistant containers at controlled room temperature (20°C to 25°C or 68°F to 77°F).[11][15][16] Avoid exposure to excessive heat and humidity.
-
Solution Storage: Prepare stock solutions in a non-reactive organic solvent like methanol or acetonitrile. For short-term storage (days), refrigeration at 2°C to 8°C is acceptable. For long-term stability, solutions should be stored at -20°C or colder in tightly sealed, amber vials to prevent evaporation and photodegradation.[5]
-
Handling: Allow solutions to warm to room temperature before opening to prevent condensation from introducing water, which could alter concentration or promote hydrolysis. Minimize the exposure of the compound, both in solid and solution form, to direct light.
Conclusion
The principle of isotopic labeling in quantitative bioanalysis relies on the tenet of identical chemical behavior between the labeled standard and the unlabeled analyte. While theoretical concepts like the Kinetic Isotope Effect exist, empirical verification through a well-designed forced degradation study is essential for ensuring data integrity. The evidence-based expectation is that a properly designed, stable isotope-labeled 7-Hydroxy Loxapine will exhibit a stability profile that is virtually indistinguishable from its unlabeled counterpart. Adherence to rigorous experimental protocols and proper storage conditions will ensure that both compounds perform their intended roles accurately and reliably in a research setting, ultimately contributing to the development of robust and trustworthy scientific data.
References
-
Glenthoj, B., & Soares, J. C. (2015). Revisiting loxapine: a systematic review. International Journal of Neuropsychopharmacology, 18(9), pyv036. [Link]
-
Cooper, S., et al. (2010). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. Bioanalysis, 2(12), 1989-2000. [Link]
-
Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions Inc.[Link]
-
Kitson, S. L. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. [Link]
-
Meng, M., et al. (2017). Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS. Journal of Chromatography B, 1046, 87-97. [Link]
-
Cooper, S., et al. (2010). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. ResearchGate. [Link]
-
Sharma, V., & Mutlib, A. (2009). The use of stable isotopes in drug metabolism studies. ResearchGate. [Link]
-
Cooper, S., et al. (2010). Validation of HPLC–MS/MS Methods for Analysis of Loxapine, Amoxapine, 7-OH-Loxapine, 8-OH-Loxapine and Loxapine N-Oxide in Human Plasma. Taylor & Francis Online. [Link]
-
Li, G., et al. (2012). Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS. ResearchGate. [Link]
-
Adesis, Inc. (2024). Innovating Precision: The Future of Stable Isotope Labeling Services. Adesis. [Link]
-
Drugs.com. (2024). Loxapine Monograph for Professionals. Drugs.com. [Link]
-
X-Chem. (n.d.). Flow Chemistry for Contemporary Isotope Labeling. X-Chem. [Link]
-
ResearchGate. (n.d.). Forced degradation study-percentage impurity with mass balance (drug product). ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2009). Clinical Pharmacology and Biopharmaceutics Review(s) - Application Number 022549Orig1s000. accessdata.fda.gov. [Link]
-
Al-Aqeel, S. A. (2021). Medication Storage Appropriateness in US Households. PMC. [Link]
-
Li, G., et al. (2012). Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS. PubMed. [Link]
-
Health Canada. (2004). Product Monograph - phl-LOXAPINE. pdf.hres.ca. [Link]
-
ResearchGate. (n.d.). Metabolic pathways of loxapine. ResearchGate. [Link]
-
Patel, D. B., et al. (2018). RELATED SUBSTANCE METHOD DEVELOPMENT AND VALIDATION OF LOXAPINE SUCCINATE IN CAPSULE DOSAGE FORM BY REVERSE PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. ResearchGate. [Link]
-
Jahnel, U. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
-
Baystate Health. (2023). Medication Storage Temperature Guidelines - What is Safe? Baystate Health. [Link]
-
ResearchGate. (2025). A Telescopic, Sustainable Synthesis of the Key Starting Materials of Antipsychotic Drugs Quetiapine and Loxapine via Reductive Amidation. ResearchGate. [Link]
-
GoodRx. (2025). Medication Storage Temperature Guidelines: Follow These Best Practices. GoodRx. [Link]
-
U.S. Food and Drug Administration. (2010). Pharmacology Review(s) - Application Number 022549Orig1s000. accessdata.fda.gov. [Link]
-
Mazzola, C. D., et al. (2007). Loxapine Intoxication: Case Report and Literature Review. ResearchGate. [Link]
-
Sreelekha, K., & Sravanthi, V. (2018). Development and validation of spectrophotometric method for the estimation of loxapine in bulk and tablet dosage forms. International Journal of Research Trends and Innovation. [Link]
-
de Oliveira, M. A. L., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. [Link]
Sources
- 1. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. metsol.com [metsol.com]
- 4. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 5. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Future of Stable Isotope Labeling Services | Adesis [adesisinc.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. drugs.com [drugs.com]
- 11. Medication Storage Appropriateness in US Households - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs [mdpi.com]
- 14. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Medication Storage Temperature Guidelines - What is Safe? [baystatehealth.org]
- 16. goodrx.com [goodrx.com]
A Comparative Guide to the Reproducibility of Extraction Methods for 7-Hydroxy Loxapine-D8
This guide provides an in-depth comparison of common extraction methodologies for 7-Hydroxy Loxapine-D8, a critical internal standard used in the bioanalysis of the antipsychotic drug loxapine. As researchers, scientists, and drug development professionals, the selection of a robust and reproducible extraction method is paramount for generating high-quality pharmacokinetic and toxicokinetic data that can withstand regulatory scrutiny. This document moves beyond simple protocols to explore the causality behind methodological choices, empowering you to select and optimize the most appropriate extraction strategy for your analytical needs.
The Central Role of this compound in Bioanalysis
Loxapine is a dibenzoxazepine antipsychotic used in the treatment of schizophrenia.[1][2] It is extensively metabolized in the body into several compounds, including the pharmacologically active metabolite 7-Hydroxy Loxapine.[3][4] For quantitative analysis, particularly with highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a stable isotope-labeled (SIL) internal standard is the gold standard for ensuring precision and accuracy.[5] this compound serves this purpose, mimicking the chemical behavior of the endogenous analyte during extraction and analysis, thereby correcting for variability.[6]
The reliability of any bioanalytical method hinges on the reproducibility of its sample preparation stage. An ideal extraction method consistently delivers high analyte recovery, minimizes matrix effects, and is robust enough to handle the complexities of biological matrices like plasma, serum, or urine. This guide will compare three workhorse techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), within the context of regulatory expectations set by agencies like the FDA and EMA.[7][8][9]
Solid-Phase Extraction (SPE): The High-Purity Standard
SPE is a selective sample purification technique that separates components of a mixture based on their physical and chemical properties.[10] An analyte is isolated from a complex matrix by passing the sample through a cartridge containing a solid sorbent. Interferences are washed away, and the purified analyte is then eluted for analysis.
The Scientific Rationale
The choice of SPE sorbent is dictated by the analyte's chemistry. 7-Hydroxy Loxapine, containing a basic piperazinyl group, is amenable to cation-exchange SPE.[11][12] In this approach, at a controlled pH, the positively charged analyte binds to the negatively charged sorbent. A washing step removes neutral and acidic interferences, followed by elution using a solvent that neutralizes the charge interaction, releasing the analyte. This targeted mechanism results in exceptionally clean extracts, which is critical for minimizing ion suppression or enhancement in the mass spectrometer.[13]
Experimental Workflow: Cation-Exchange SPE
Figure 1: Workflow for Cation-Exchange Solid-Phase Extraction.
Detailed Protocol:
-
Condition: Pass 1 mL of methanol through a cation-exchange SPE cartridge, followed by 1 mL of water.
-
Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.
-
Load: Take 100 µL of plasma, spike with this compound, and dilute with 400 µL of 2% formic acid. Load this mixture onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE): The Balanced Approach
LLE separates compounds based on their differential solubilities in two immiscible liquids—typically an aqueous phase (the sample) and an organic solvent.[14] By manipulating the pH of the aqueous phase, the charge state of the analyte can be altered, driving it into the organic phase for selective extraction.
The Scientific Rationale
This technique is effective for this compound due to its ability to exist in either a charged (water-soluble) or neutral (organic-soluble) state. By making the aqueous sample basic (pH > 10), the amine groups on the piperazine ring are deprotonated, rendering the molecule neutral and significantly increasing its affinity for a non-polar organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE). This process efficiently separates the analyte from polar matrix components such as proteins and salts that remain in the aqueous phase.
Experimental Workflow: Liquid-Liquid Extraction
Figure 2: Workflow for Liquid-Liquid Extraction.
Detailed Protocol:
-
Prepare Sample: In a polypropylene tube, add 200 µL of plasma and spike with the this compound internal standard.
-
Basify: Add 50 µL of 1M Sodium Hydroxide (NaOH) to raise the sample pH.
-
Extract: Add 1 mL of ethyl acetate. Cap the tube and vortex vigorously for 5 minutes.
-
Separate: Centrifuge the sample at 4000 rpm for 10 minutes to achieve complete phase separation.
-
Collect: Carefully transfer the upper organic layer to a new tube, avoiding the aqueous layer and any protein interface.
-
Dry & Reconstitute: Evaporate the organic solvent to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase.
Protein Precipitation (PPT): The High-Throughput Option
PPT is the simplest and fastest sample preparation method. It involves adding a large excess of a water-miscible organic solvent (like acetonitrile or methanol) to the biological sample.[15] This denatures the proteins, causing them to "crash" out of solution. After centrifugation, the supernatant containing the analyte is collected for analysis.
The Scientific Rationale
The primary goal of PPT is to remove the bulk of proteins, which can foul the analytical column and mass spectrometer. The mechanism relies on disrupting the hydration shell around protein molecules with an organic solvent, leading to aggregation and precipitation. While extremely efficient at removing proteins, this method is non-selective and leaves behind many other endogenous components like salts and phospholipids. These components can be a significant source of matrix effects, potentially compromising the reproducibility of the assay if not properly managed chromatographically.[16]
Experimental Workflow: Protein Precipitation
Sources
- 1. Loxapine - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. elearning.unite.it [elearning.unite.it]
- 8. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Optimization of Protein Precipitation for High-Loading Drug Delivery Systems for Immunotherapeutics [mdpi.com]
- 16. eijppr.com [eijppr.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
